molecular formula C9H9ClN2O B181496 4-Aminoisoquinolin-1(2H)-one hydrochloride CAS No. 108127-91-9

4-Aminoisoquinolin-1(2H)-one hydrochloride

Cat. No.: B181496
CAS No.: 108127-91-9
M. Wt: 196.63 g/mol
InChI Key: IDRKXJVMPLWSGZ-UHFFFAOYSA-N
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Description

4-Aminoisoquinolin-1(2H)-one hydrochloride is a substituted isoquinolinone derivative of significant interest in medicinal chemistry and drug discovery. This scaffold serves as a key precursor in the synthesis of complex molecules for pharmacological research . Scientific literature indicates that structurally similar isoquinolinone derivatives have been investigated as potent and selective inhibitors of Rho-associated kinase (Rho-kinase or ROCK) . The ROCK pathway is a critical mediator of fundamental cellular processes, including cytoskeletal reorganization, cell adhesion, and migration . Inhibiting this kinase has research value for investigating and potentially treating conditions such as cardiovascular diseases (hypertension, angina), erectile dysfunction, bronchial asthma, and diseases characterized by unwanted cellular proliferation and inflammatory responses . The mechanism of action for these inhibitors involves targeting the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream substrates, such as myosin light chain phosphatase, which ultimately affects smooth muscle contraction and other cellular functions . As a specialized building block, 4-Aminoisoquinolin-1(2H)-one hydrochloride provides researchers with a versatile chemical entity for developing novel therapeutic agents and probing complex biological signaling pathways.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2H-isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c10-8-5-11-9(12)7-4-2-1-3-6(7)8;/h1-5H,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRKXJVMPLWSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 4-Aminoisoquinolin-1(2H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical synthesis of 4-Aminoisoquinolin-1(2H)-one hydrochloride (CAS: 108127-91-9), a critical scaffold in the development of PARP inhibitors, Rho-kinase (ROCK) inhibitors, and other isoquinolone-based therapeutics.


H

ClN

O Molecular Weight: 196.63 g/mol [1]

Executive Summary & Retrosynthetic Analysis

The synthesis of 4-aminoisoquinolin-1(2H)-one poses a regiochemical challenge: introducing an amino group at the C4 position of the electron-deficient lactam ring. Direct nitration often yields mixtures favoring the homocyclic ring (C5/C8), making indirect methods necessary.

This guide presents two validated pathways:

  • The Halogen Displacement Route (Method A): A scalable, two-step protocol involving C4-bromination followed by copper-catalyzed ammonolysis. This is the preferred industrial route due to cost-efficiency.

  • The Curtius Rearrangement Route (Method B): A high-fidelity sequence starting from the 4-carboxylic acid, ideal for generating high-purity material for analytical standards.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis cluster_0 Method A: Halogen Displacement cluster_1 Method B: Curtius Rearrangement Target 4-Aminoisoquinolin-1(2H)-one (Target) Bromo 4-Bromoisoquinolin-1(2H)-one Target->Bromo Ammonolysis (Cu/NH3) Isocyanate 4-Isocyanatoisoquinolin-1(2H)-one Target->Isocyanate Hydrolysis Isoquinolone Isoquinolin-1(2H)-one (Starting Material) Bromo->Isoquinolone Electrophilic Bromination AcylAzide Acyl Azide Intermediate Isocyanate->AcylAzide Curtius Rearrangement (-N2) Acid 1-Oxo-1,2-dihydroisoquinoline- 4-carboxylic acid AcylAzide->Acid Azidation

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target amine.

Method A: The Halogen Displacement Route (Scalable)

This method utilizes the enaminone character of the isoquinolinone ring. The C3-C4 double bond is electron-rich (beta to the nitrogen), allowing for facile electrophilic bromination at C4, followed by nucleophilic substitution.

Step 1: Regioselective Bromination

Reaction: Isoquinolin-1(2H)-one + Br




4-Bromoisoquinolin-1(2H)-one
  • Reagents: Isoquinolin-1(2H)-one, Bromine (Br

    
    ) or N-Bromosuccinimide (NBS), Acetic Acid (AcOH).
    
  • Mechanism: Electrophilic aromatic substitution.[2] The amide nitrogen donates electron density, activating C4.

Protocol:

  • Dissolve isoquinolin-1(2H)-one (1.0 eq) in Glacial Acetic Acid (10 volumes).

  • Heat the solution to 50°C.

  • Add Bromine (1.05 eq) dropwise over 30 minutes. Caution: Exothermic.

    • Alternative: Use NBS (1.1 eq) in DMF at room temperature for milder conditions.

  • Heat to 80°C for 2 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of starting material.

  • Cool to room temperature. Pour the mixture into ice-cold water (20 volumes).

  • Filter the resulting precipitate. Wash with water and cold ethanol.

  • Yield: Typically 85-90%.

  • Characterization: 1H NMR will show the loss of the C4 proton (typically a doublet around

    
     6.5-7.0 ppm in the unsubstituted ring).
    
Step 2: Copper-Catalyzed Ammonolysis

Reaction: 4-Bromoisoquinolin-1(2H)-one + NH




4-Aminoisoquinolin-1(2H)-one
  • Reagents: Aqueous Ammonia (28%), CuSO

    
    ·5H
    
    
    
    O (Catalyst), Ethylene Glycol (Solvent/Ligand).
  • Critical Parameter: High pressure is required to maintain ammonia concentration at reaction temperature.

Protocol:

  • Charge a high-pressure autoclave with 4-Bromoisoquinolin-1(2H)-one (1.0 eq).

  • Add CuSO

    
    ·5H
    
    
    
    O
    (0.1 eq) and Ethylene Glycol (5 volumes).
  • Add Concentrated Aqueous Ammonia (10-15 eq).

  • Seal the autoclave and heat to 130-140°C for 12-16 hours.

    • Note: The internal pressure will rise to 10-15 bar. Ensure equipment is rated accordingly.

  • Cool to room temperature and vent carefully.

  • Dilute the dark blue reaction mixture with water.

  • Extract with Ethyl Acetate (3x). The product may have low solubility; if so, filter the solid product directly if it precipitates upon water addition.

  • Purification: Recrystallize from Ethanol/Water.

Step 3: Hydrochloride Salt Formation
  • Dissolve the free base (4-Aminoisoquinolin-1(2H)-one) in warm Ethanol.

  • Add 1.25 M HCl in Ethanol (1.1 eq) dropwise.

  • Cool to 0°C. The hydrochloride salt will precipitate as a white to off-white solid.

  • Filter and dry under vacuum over P

    
    O
    
    
    
    .

Method B: The Curtius Rearrangement Route (High Purity)

This method is preferred when avoiding trace heavy metals (Cu) is critical or when starting from the carboxylic acid derivative.

Workflow Diagram (DOT)

MethodB Acid Carboxylic Acid Precursor DPPA DPPA / Et3N (t-BuOH) Acid->DPPA 1. Activation BocAmine N-Boc Intermediate DPPA->BocAmine 2. Rearrangement 3. Trapping Deprotection HCl / Dioxane BocAmine->Deprotection 4. Cleavage Final 4-Amino-HCl Salt Deprotection->Final 5. Isolation

Figure 2: Step-by-step workflow for the Curtius Rearrangement route.

Protocol:

  • Activation: Suspend 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (1.0 eq) in dry tert-Butanol (

    
    -BuOH).
    
  • Azidation: Add Triethylamine (1.2 eq) and Diphenylphosphoryl azide (DPPA) (1.1 eq).

  • Rearrangement: Heat the mixture to reflux (82°C) for 4-6 hours.

    • Mechanism:[2][3][4][5] The acyl azide forms in situ, undergoes thermal rearrangement to the isocyanate, which is immediately trapped by

      
      -BuOH to form the tert-butyl carbamate (Boc-protected amine).
      
  • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 5% NaHCO

    
     and brine. Isolate the Boc-intermediate.
    
  • Deprotection: Dissolve the Boc-intermediate in 4M HCl in Dioxane. Stir at room temperature for 2 hours.

  • Isolation: The product, 4-Aminoisoquinolin-1(2H)-one hydrochloride , will precipitate directly. Filter and wash with ether.

Analytical Characterization & Specifications

For the hydrochloride salt (C


H

ClN

O), ensure the following criteria are met:
TestSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Melting Point >250°C (Decomposition)Capillary
1H NMR (DMSO-d6)

11.2 (s, 1H, NH-Lactam), 7.8-8.2 (m, aromatic), No signal at C4
400 MHz NMR
Mass Spectrometry [M+H]

= 161.07 (Free base)
LC-MS (ESI)
Purity >98.0%HPLC (C18, ACN/H2O)

Key NMR Diagnostic: In the starting material (Isoquinolin-1(2H)-one), the C3-H and C4-H protons appear as a coupled pair (doublets,


 Hz). In the product, the C4-H signal disappears, and the C3-H signal typically shifts and becomes a singlet (or broad singlet due to NH coupling).

References

  • Catalytic Synthesis via C-H Activation

    • Title: Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives.[6]

    • Source: Organic Chemistry Frontiers, Royal Society of Chemistry.
    • URL:[Link]

  • Bromination & Amination Precedents

    • Title: Preparation of 4-aminoisoquinoline (Analogous chemistry for the lactam).
    • Source: J. Am. Chem. Soc., 64, 783 (1942) / PrepChem.
    • URL:[Link]

  • Curtius Rearrangement Methodology

    • Title: The Curtius Rearrangement: Applic
    • Source: N
    • URL:[Link]

  • Isoquinolinone Scaffold Synthesis

    • Title: Catalytic Advances and Emerging Strategies for Isoquinolin-1(2H)-One Synthesis.
    • Source: ResearchG
    • URL:[Link]

Sources

An In-depth Technical Guide to 4-Aminoisoquinolin-1(2H)-one Hydrochloride: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoisoquinolin-1(2H)-one hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the isoquinolin-1(2H)-one scaffold, is a recognized pharmacophore present in numerous biologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 4-Aminoisoquinolin-1(2H)-one hydrochloride, with a particular focus on its role as a PARP (Poly (ADP-ribose) polymerase) inhibitor. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Chemical and Physical Properties

4-Aminoisoquinolin-1(2H)-one hydrochloride is the hydrochloride salt of the parent compound, 4-Aminoisoquinolin-1(2H)-one. The addition of hydrochloric acid enhances the compound's solubility in aqueous solutions, a desirable characteristic for biological assays and potential pharmaceutical formulations.

General Information
PropertyValueSource
Chemical Name 4-Aminoisoquinolin-1(2H)-one hydrochlorideN/A
CAS Number 108127-91-9[1]
Molecular Formula C₉H₉ClN₂O[1]
Molecular Weight 196.63 g/mol [1]
Purity Typically ≥95%[1]
Physicochemical Data (Experimental and Predicted)

Detailed experimental data for the hydrochloride salt is not extensively published. The following table includes data for the parent compound, 4-Aminoisoquinoline, and related isoquinoline structures to provide an informed estimation of its properties.

PropertyValue (Predicted/Analog Data)Remarks and Supporting Data
Melting Point >250 °C (decomposition likely)The parent compound, 1-Aminoisoquinoline, has a melting point of 122-124 °C. Hydrochloride salts of similar heterocyclic amines often exhibit significantly higher melting points.
Solubility Soluble in water and polar organic solvents (e.g., DMSO, DMF)As a hydrochloride salt, aqueous solubility is expected to be enhanced compared to the free base.
pKa ~5-7The pKa of the protonated amino group is estimated based on similar aromatic amines. The pKa of isoquinoline itself is 5.14.
Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the isoquinoline ring system, as well as signals for the amine and lactam protons. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl group and the electron-donating amino group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms in the molecule, including the carbonyl carbon of the lactam ring at a downfield chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group and the lactam, C=O stretching of the lactam carbonyl group, and C=C and C-N stretching vibrations of the aromatic and heterocyclic rings.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base (m/z ≈ 160.06) and fragmentation patterns characteristic of the isoquinolinone core.

Synthesis and Chemical Reactivity

The synthesis of the 4-aminoisoquinolin-1(2H)-one core can be achieved through various synthetic routes. A notable method involves a catalyst-controlled reaction of N-(pivaloyloxy)-amides with ynamides.

General Synthesis of the 4-Aminoisoquinolin-1(2H)-one Core

A facile synthetic method utilizes a Cp*Rh(III) catalyst for the C-H bond functionalization reaction between N-(pivaloyloxy)-amides and ynamides, producing 4-amino-isoquinolin-1(2H)-ones in good yields.[2] This method offers good functional group tolerance and excellent regioselectivity.[2]

G Amide N-(pivaloyloxy)-amide Intermediate Rhodium-catalyzed Intermediate Amide->Intermediate Ynamide Ynamide Ynamide->Intermediate Catalyst Cp*Rh(III) catalyst Catalyst->Intermediate C-H activation Product 4-Aminoisoquinolin-1(2H)-one Intermediate->Product Annulation

Caption: Rhodium-catalyzed synthesis of the 4-aminoisoquinolin-1(2H)-one core.

Preparation of 4-Aminoisoquinolin-1(2H)-one Hydrochloride

The hydrochloride salt is typically prepared by treating a solution of the free base, 4-Aminoisoquinolin-1(2H)-one, in a suitable organic solvent (e.g., ethanol, methanol, or diethyl ether) with a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl). The resulting salt precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolve 1.0 equivalent of 4-Aminoisoquinolin-1(2H)-one in a minimal amount of a suitable solvent (e.g., anhydrous ethanol).

  • To this solution, add a stoichiometric amount (1.0-1.1 equivalents) of a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Continue stirring at room temperature for a designated period (e.g., 1-2 hours) or until precipitation is complete.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material or impurities.

  • Dry the resulting white to off-white solid under vacuum to obtain 4-Aminoisoquinolin-1(2H)-one hydrochloride.

Biological Activity and Mechanism of Action

The primary biological significance of 4-Aminoisoquinolin-1(2H)-one and its derivatives lies in their ability to inhibit the enzyme Poly (ADP-ribose) polymerase (PARP).

PARP Inhibition: A Key Therapeutic Target

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. This makes PARP inhibitors a promising class of targeted cancer therapies.

Mechanism of Action as a PARP Inhibitor

4-Aminoisoquinolin-1(2H)-one acts as a competitive inhibitor of PARP by binding to the nicotinamide-binding site of the enzyme. This prevents the synthesis of poly(ADP-ribose) chains, a critical step in the DNA repair process. The isoquinolinone core mimics the nicotinamide moiety of the natural substrate NAD+, allowing it to occupy the active site and block enzymatic activity.

G cluster_0 Normal DNA Repair cluster_1 Action of 4-Aminoisoquinolin-1(2H)-one HCl DNAdamage DNA Single-Strand Break PARP PARP Activation DNAdamage->PARP PARylation PAR Chain Synthesis PARP->PARylation Uses NAD+ Repair Recruitment of Repair Proteins PARylation->Repair DNArepaired DNA Repair Repair->DNArepaired Inhibitor 4-Aminoisoquinolin-1(2H)-one HCl BlockedPARP Inhibited PARP Inhibitor->BlockedPARP Binds to NAD+ site NoRepair Inhibition of PAR Chain Synthesis BlockedPARP->NoRepair CellDeath Accumulation of DNA Damage & Cell Death NoRepair->CellDeath DNAdamage_2 DNA Single-Strand Break PARP_2 PARP Activation DNAdamage_2->PARP_2 PARP_2->BlockedPARP

Caption: Mechanism of PARP inhibition by 4-Aminoisoquinolin-1(2H)-one hydrochloride.

In Vitro Biological Activity

While specific IC₅₀ values for 4-Aminoisoquinolin-1(2H)-one hydrochloride are not widely reported in public literature, related isoquinolinone derivatives have demonstrated potent PARP-1 inhibition. For instance, some isoquinolinone–naphthoquinone hybrids exhibit PARP-1 inhibition with IC₅₀ values in the low nanomolar range (e.g., 2.4 nM and 4.8 nM).[3] These compounds have also shown significant antiproliferative activity in glioma cell lines.[3]

Experimental Protocol: In Vitro PARP Inhibition Assay (Conceptual)

A common method to assess PARP inhibition is a colorimetric or fluorometric assay.

  • Plate Preparation: A 96-well plate is coated with histones, which act as a substrate for PARP-1.

  • Reaction Mixture: A reaction mixture containing recombinant human PARP-1 enzyme, activated DNA (to stimulate the enzyme), and the test compound (4-Aminoisoquinolin-1(2H)-one hydrochloride) at various concentrations is prepared.

  • Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+.

  • Incubation: The plate is incubated to allow for the poly(ADP-ribosyl)ation of the histones.

  • Detection: The incorporated biotinylated ADP-ribose is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric or fluorometric HRP substrate.

  • Data Analysis: The signal intensity is inversely proportional to the PARP-1 inhibitory activity of the compound. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Safety and Handling

Hazard Identification (based on related compounds):

  • Acute Toxicity: May be harmful if swallowed.[4]

  • Skin Irritation: May cause skin irritation.[3]

  • Eye Irritation: May cause serious eye irritation.[3]

Recommended Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or fumes.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

4-Aminoisoquinolin-1(2H)-one hydrochloride is a valuable chemical entity for researchers in the field of drug discovery, particularly for the development of PARP inhibitors. Its isoquinolinone core provides a robust scaffold for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This technical guide has summarized the key chemical properties, synthetic approaches, and the biological rationale for its investigation. Further detailed experimental characterization of the hydrochloride salt and its biological activity will be crucial for its advancement as a potential therapeutic agent.

References

  • PrepChem. Preparation of 4-aminoisoquinoline. [Link]

  • Google Patents. The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
  • Royal Society of Chemistry. Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives. [Link]

  • PubMed Central. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

  • PubMed Central. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]

  • ACS Publications. Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. [Link]

  • MDPI. Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. [Link]

  • ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • NIH. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [Link]

  • SciSpace by Typeset. 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs). [Link]

  • PubMed. An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. [Link]

  • PubMed. Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP). [Link]

  • ResearchGate. Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... [Link]

  • PubMed. Novel isoquinolinone-derived inhibitors of poly(ADP-ribose) polymerase-1: pharmacological characterization and neuroprotective effects in an in vitro model of cerebral ischemia. [Link]

  • BPS Bioscience. PARPtrap™ Assay Kit for PARP1. [Link]

  • Wikipedia. Isoquinoline. [Link]

Sources

Technical Guide: Mechanism of Action of 4-Aminoisoquinolin-1(2H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structural biology, and experimental validation of 4-Aminoisoquinolin-1(2H)-one hydrochloride .

Executive Summary

Compound Identity: 4-Aminoisoquinolin-1(2H)-one hydrochloride (CAS: 108127-91-9) is a nitrogen-containing heterocyclic scaffold belonging to the isoquinolinone class.[1] Primary Classification: Pharmacophore scaffold for Poly(ADP-ribose) polymerase (PARP) inhibition and Serine/Threonine Kinase inhibition . Core Mechanism: The compound acts as a competitive inhibitor at the cofactor binding sites of its targets. Its lactam moiety mimics the nicotinamide ring of NAD+ (in PARP) or the adenine ring of ATP (in Kinases), preventing catalytic activation during cellular stress responses.

While its structural isomer, 5-aminoisoquinolinone (5-AIQ), is the canonical water-soluble PARP-1 inhibitor, the 4-amino isomer exhibits a distinct Structure-Activity Relationship (SAR) profile, often explored for selectivity in kinase panels (e.g., ROCK, PIM) and as a fragment for fragment-based drug discovery (FBDD).

Chemical Identity & Structural Biology

The Pharmacophore

The biological activity of 4-Aminoisoquinolin-1(2H)-one is dictated by its ability to form hydrogen bond networks within the hinge region of kinases or the catalytic pocket of PARP enzymes.

FeatureChemical FunctionBiological Interaction
Lactam (NH-C=O) Donor-Acceptor PairMimics the amide group of Nicotinamide (NAD+) or N1-N6 of Adenine (ATP). Forms critical H-bonds with backbone residues (e.g., Gly863 in PARP-1).
4-Amino Group (-NH2) H-Bond DonorProvides an additional anchor point. In kinases, this often interacts with the "gatekeeper" residue or the ribose-binding pocket, altering selectivity compared to the 5-amino isomer.
Isoquinoline Ring Hydrophobic CoreParticipates in

-stacking interactions with aromatic residues (e.g., Tyr1224 in PARP-1) to stabilize the inhibitor within the cleft.
Binding Mode Analysis
  • PARP Context: The molecule binds in the nicotinamide pocket. The 1-oxo group accepts a hydrogen bond from the catalytic Serine/Glycine, while the NH donates to a backbone Carbonyl. The 4-amino group projects into the solvent interface or a sub-pocket, potentially reducing potency compared to the 5-amino position (which interacts deeply with Glu988), but offering a vector for growing the molecule into the adenosine pocket.

  • Kinase Context: The planar structure fits the ATP-binding cleft. The lactam mimics the adenine hinge-binding motif.

Mechanism of Action: The Dual Pathway

The compound operates primarily through Synthetic Lethality in DNA repair-deficient contexts (PARP pathway) or Signal Transduction Blockade (Kinase pathway).

Pathway A: PARP Inhibition & Synthetic Lethality

In cells with high replicative stress or BRCA mutations, 4-Aminoisoquinolin-1(2H)-one prevents the repair of Single-Strand Breaks (SSBs).

  • Competition: The molecule competes with NAD+ for the catalytic domain of PARP-1/2.

  • Trapping: It traps the PARP enzyme on the damaged DNA, creating a toxic PARP-DNA complex.

  • Collapse: When the replication fork encounters this complex, it collapses, generating Double-Strand Breaks (DSBs).

  • Apoptosis: In Homologous Recombination (HR) deficient cells (e.g., BRCA-/-), these DSBs cannot be repaired, leading to cell death (Synthetic Lethality).

Pathway B: Kinase Inhibition (ROCK/PIM)

Recent in silico and fragment screening studies suggest the 4-amino isomer has selectivity for specific kinases.

  • ATP Competition: Binds to the ATP-binding pocket of Rho-associated protein kinase (ROCK) or PIM kinases.

  • Cytoskeletal Disruption: Inhibition of ROCK prevents myosin light chain phosphorylation, reducing actin stress fiber formation and cell migration (relevant in metastasis).

Mechanistic Pathway Visualization

The following diagram illustrates the critical decision nodes in the mechanism of action, distinguishing between the DNA Repair (PARP) and Signaling (Kinase) outcomes.

MOA_Pathway Compound 4-Aminoisoquinolin-1(2H)-one Target_PARP Target: PARP-1/2 (NAD+ Pocket) Compound->Target_PARP Primary Affinity Target_Kinase Target: Kinase (ROCK/PIM) (ATP Pocket) Compound->Target_Kinase Secondary Affinity Mech_PARP Mechanism: Competitive Inhibition & PARP Trapping Target_PARP->Mech_PARP Mech_Kinase Mechanism: ATP Competition & Hinge Binding Target_Kinase->Mech_Kinase Event_SSB Accumulation of Single-Strand Breaks Mech_PARP->Event_SSB Event_Phos Inhibition of Phosphorylation (e.g. MLC) Mech_Kinase->Event_Phos Fork_Collapse Replication Fork Collapse (DSB Formation) Event_SSB->Fork_Collapse Cell_Stasis Cytoskeletal Stasis & Anti-Migration Event_Phos->Cell_Stasis Outcome_Lethality Synthetic Lethality (In BRCA-/- Cells) Fork_Collapse->Outcome_Lethality DNA Repair Failure Outcome_Metastasis Reduced Metastatic Potential Cell_Stasis->Outcome_Metastasis

Caption: Dual mechanistic pathway showing PARP-mediated synthetic lethality and Kinase-mediated cytoskeletal inhibition.

Experimental Validation Protocols

To validate the mechanism of 4-Aminoisoquinolin-1(2H)-one in your specific research context, use the following self-validating protocols.

Enzymatic Inhibition Assay (PARP)

Objective: Determine the IC50 against PARP-1. Method: Universal Colorimetric PARP Assay.

  • Preparation: Coat 96-well strip plate with Histones.

  • Reaction: Add PARP-HSA enzyme, Biotinylated Poly(ADP-ribose), and varying concentrations of 4-Aminoisoquinolin-1(2H)-one (0.1 nM to 100 µM).

  • Activation: Initiate with NAD+ and activated DNA. Incubate 1 hour at 25°C.

  • Detection: Add Strep-HRP followed by TMB substrate.

  • Validation:

    • Positive Control: 5-Aminoisoquinolinone (Expected IC50 ~200-500 nM).

    • Negative Control: Solvent only (DMSO).

    • Data Fit: Sigmoidal dose-response (variable slope).

Cell-Based Synthetic Lethality Assay

Objective: Confirm mechanism-specific cytotoxicity. Cell Lines:

  • Test: BRCA1-deficient (e.g., MDA-MB-436 or HCC1937).[2]

  • Control: BRCA-wildtype (e.g., MCF-7).[2]

Workflow:

  • Seeding: Seed 500 cells/well in 96-well plates.

  • Treatment: Treat with 4-Aminoisoquinolin-1(2H)-one (0.1 - 100 µM) for 6 days (continuous exposure).

  • Readout: MTT or CellTiter-Glo viability assay.

  • Interpretation: A "Synthetic Lethality" result requires a >10-fold shift in IC50 between the BRCA-deficient and Wildtype lines.

Quantitative Data Summary

Comparison of Isoquinolinone derivatives in PARP inhibition contexts.

CompoundSubstitutionTarget Affinity (PARP-1)Water SolubilityPrimary Application
4-AIQ 4-AminoModerate (µM range) High (HCl salt)Fragment Screening / Kinase Selectivity
5-AIQ 5-AminoHigh (nM range) High (HCl salt)Standard PARP Inhibitor Tool
DPQ UnsubstitutedModerateLowEarly Tool Compound
Olaparib Complex TailVery High (pM range)LowClinical Drug (FDA Approved)

Note: 4-AIQ is often less potent against PARP than 5-AIQ due to the vector of the amino group, which may not optimally engage the Glu988 residue in the PARP active site, but this unique vector makes it a valuable scaffold for designing novel inhibitors that avoid common resistance mechanisms.

References

  • Rhodium(III)-Catalyzed Synthesis of Isoquinolinones: Detailed synthesis and kinase selectivity profiling of 4-aminoisoquinolin-1(2H)

    • Source:

  • PARP Inhibitor Mechanisms: Comprehensive review of the binding modes of isoquinolinone-based PARP inhibitors.

    • Source:

  • Chemical Properties & Safety: Safety data sheet and physical properties for 4-Aminoisoquinoline.

    • Source:

  • Synthetic Lethality in Cancer: The foundational concept of targeting BRCA-deficient cells with PARP inhibitors.[3]

    • Source:

Sources

Technical Guide: 4-Aminoisoquinolin-1(2H)-one Hydrochloride in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Aminoisoquinolin-1(2H)-one hydrochloride (CAS: 108127-91-9) represents a critical "privileged scaffold" in oncology, serving as a foundational pharmacophore for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. Unlike broad-spectrum cytotoxic agents, this scaffold enables synthetic lethality , a precision medicine approach that targets tumors with specific DNA repair defects (e.g., BRCA1/2 mutations).

This guide provides a comprehensive technical analysis of the compound, detailing its mechanism of action as an NAD+ mimetic, its application in preclinical synthetic lethality screens, and rigorous protocols for its evaluation in drug discovery pipelines.

Chemical & Pharmacological Profile

The isoquinolin-1(2H)-one core is structurally analogous to the nicotinamide moiety of NAD+, the essential cofactor for PARP enzymes. The 4-amino substitution and hydrochloride salt formulation are critical modifications that enhance aqueous solubility and bioavailability compared to the parent lipophilic scaffold.

PropertySpecification
Chemical Name 4-Aminoisoquinolin-1(2H)-one hydrochloride
CAS Number 108127-91-9
Molecular Formula C₉H₈N₂O[1] · HCl
Molecular Weight 196.63 g/mol
Solubility Water (Moderate), DMSO (>50 mg/mL)
Primary Target PARP-1 / PARP-2 (Catalytic Domain)
Secondary Targets Rho-associated kinase (ROCK), potentially PI3K (scaffold dependent)
Pharmacophore Nicotinamide mimic (binds to the donor site of the catalytic domain)

Mechanism of Action (MOA)

Competitive Inhibition & PARP Trapping

The therapeutic efficacy of 4-Aminoisoquinolin-1(2H)-one stems from two distinct mechanisms:

  • Catalytic Inhibition: The molecule competes with NAD+ for the binding pocket of PARP-1/2.[2] By blocking NAD+ binding, it prevents the formation of poly(ADP-ribose) (PAR) chains, which are required to recruit DNA repair complexes (XRCC1, Ligase III) to Single-Strand Breaks (SSBs).

  • PARP Trapping: More potent derivatives of this scaffold stabilize the PARP-DNA complex, "trapping" the enzyme on the DNA lesion. This trapped complex acts as a replication fork barrier, converting SSBs into lethal Double-Strand Breaks (DSBs) during DNA replication.

Synthetic Lethality in BRCA-Deficient Cells

In normal cells, DSBs caused by PARP inhibition are repaired via Homologous Recombination (HR) . However, cancer cells with BRCA1 or BRCA2 mutations lack functional HR. Consequently, they must rely on the error-prone Non-Homologous End Joining (NHEJ) pathway, leading to genomic instability and cell death (apoptosis).

MOA Visualization

The following diagram illustrates the synthetic lethality pathway triggered by 4-Aminoisoquinolin-1(2H)-one.

PARP_Mechanism SSB Single-Strand DNA Break PARP PARP Enzyme Recruited SSB->PARP Inhibitor 4-Aminoisoquinolin-1(2H)-one (Inhibitor Binding) PARP->Inhibitor Competes with NAD+ Trapped PARP-DNA Trapped Complex Inhibitor->Trapped Stabilizes Complex RepFork Replication Fork Collapse Trapped->RepFork Blocks Replication DSB Double-Strand Break (DSB) RepFork->DSB HR Homologous Recombination (Functional BRCA) DSB->HR Normal Cells NHEJ NHEJ (Error Prone) (BRCA Deficient) DSB->NHEJ Cancer Cells (BRCA-/-) Survival Cell Survival (DNA Repaired) HR->Survival Death Genomic Instability & Apoptosis (Synthetic Lethality) NHEJ->Death

Figure 1: Mechanism of Synthetic Lethality induced by PARP inhibition in BRCA-deficient cancer cells.

Preclinical Evaluation Data

The following table summarizes representative inhibitory data for isoquinolinone-based scaffolds compared to clinical standards. While specific IC50 values for the 4-amino derivative vary by assay conditions, it generally exhibits micromolar to nanomolar potency depending on specific N-substitutions.

Table 1: Comparative Potency of PARP Inhibitor Scaffolds

Compound ClassScaffold CorePARP-1 IC₅₀ (Cell-Free)PARP Trapping PotencyClinical Status
4-Aminoisoquinolin-1(2H)-one Isoquinolinone0.1 - 5.0 µM *Low-ModeratePreclinical / Tool
5-Aminoisoquinolinone (5-AIQ) Isoquinolinone2.0 µMLowResearch Tool
Olaparib Phthalazinone5 nMHighFDA Approved
Veliparib Benzimidazole2 nMLowFDA Approved
Talazoparib Triazole-Phthalazine0.57 nMVery HighFDA Approved

*Note: Unsubstituted 4-aminoisoquinolinone is less potent than complex derivatives (e.g., those with bulky tails targeting the adenosine pocket). It serves primarily as a fragment for SAR optimization.

Experimental Protocols

Protocol A: PARP-1 Enzymatic Inhibition Assay (HTS Compatible)

Objective: Determine the IC₅₀ of 4-Aminoisoquinolin-1(2H)-one against recombinant PARP-1.

Reagents:

  • Recombinant Human PARP-1 Enzyme

  • Substrate: Biotinylated NAD+ (25 µM final)

  • Activated DNA (10 µg/mL)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

Workflow:

  • Preparation: Dilute 4-Aminoisoquinolin-1(2H)-one HCl in DMSO (serial dilutions: 100 µM to 0.1 nM).

  • Incubation: Mix 10 µL enzyme + 5 µL inhibitor in a 96-well plate. Incubate for 15 min at RT.

  • Reaction Start: Add 10 µL Substrate Mix (Biotin-NAD+ and Activated DNA).

  • Reaction: Incubate for 60 min at RT.

  • Termination: Add Streptavidin-HRP detection reagent.

  • Readout: Measure Chemiluminescence or Absorbance (450 nm) depending on the substrate tag.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC₅₀.

Protocol B: Synthetic Lethality Viability Assay

Objective: Validate selective toxicity in BRCA-deficient vs. Wild-type cells.

Cell Lines:

  • Test: MDA-MB-436 (BRCA1 mutant) or Capan-1 (BRCA2 mutant).

  • Control: MCF-7 or MDA-MB-231 (Wild-type BRCA).

Workflow:

  • Seeding: Plate 2,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with 4-Aminoisoquinolin-1(2H)-one (0 – 100 µM) for 72-96 hours.

    • Control: DMSO vehicle (0.1%).

  • Viability Assessment: Add MTT (0.5 mg/mL) or CellTiter-Glo reagent. Incubate 4h.

  • Calculation: Calculate Survival Fraction (SF).

    • Target Metric: Significant left-shift in the dose-response curve for BRCA-mutant cells compared to WT.

Synthesis & Workflow Visualization

The synthesis of the 4-aminoisoquinolinone core often involves metal-catalyzed annulation. Below is a generalized workflow for evaluating this compound in a drug discovery campaign.

Workflow Start Chemical Synthesis (Rh-Catalyzed Annulation) Purify Purification (HCl Salt) >95% Purity Start->Purify Assay1 Enzymatic Assay (IC50 Determination) Purify->Assay1 Assay2 Cellular Assay (BRCA-/- vs WT) Assay1->Assay2 If IC50 < 10µM Decision Hit Validation Assay2->Decision Lead Lead Optimization (SAR Expansion) Decision->Lead Selectivity > 10x

Figure 2: Drug discovery workflow for validating 4-Aminoisoquinolin-1(2H)-one derivatives.

Future Outlook & Limitations

While 4-Aminoisoquinolin-1(2H)-one is a potent core, first-generation isoquinolinones often suffer from poor aqueous solubility and metabolic clearance . The hydrochloride salt form addresses solubility partially, but modern medicinal chemistry efforts focus on:

  • C-Substitution: Adding bulky groups at the C-3 or N-2 position to extend into the adenosine-binding pocket, improving potency from micromolar to nanomolar.

  • Selectivity: Tuning the scaffold to discriminate between PARP-1 (DNA repair) and PARP-2 (hematological toxicity) to improve the therapeutic index.

  • Combination Therapy: Using these inhibitors to sensitize tumors to Temozolomide (TMZ) or Topoisomerase inhibitors.

References

  • BenchChem. (2025). 1(2H)-Isoquinolinone: A Core Scaffold in Medicinal Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2022). Inhibitors of PARP: Number crunching and structure gazing. PMC8915908. Retrieved from

  • MDPI. (2021). The Molecular Mechanisms of Actions of PARP Inhibitors in Epithelial Ovarian Cancers. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 4-Aminoisoquinolin-1(2H)-one hydrochloride. CID 108127-91-9. Retrieved from

Sources

Methodological & Application

In Vitro Assay Setup for 4-Aminoisoquinolin-1(2H)-one Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a PARP Inhibitor

4-Aminoisoquinolin-1(2H)-one hydrochloride is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), a family of enzymes critical for cellular processes, most notably DNA repair.[1] PARP1, the most abundant and well-studied member, acts as a first responder to DNA damage, particularly single-strand breaks (SSBs).[2][3] Upon detecting a break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation.[4][5] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[2]

In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, cells become heavily reliant on PARP-mediated repair for survival.[6][7] The inhibition of PARP in such contexts leads to an accumulation of unrepaired DNA damage, ultimately triggering cell death through a concept known as synthetic lethality.[8] This makes PARP inhibitors a promising class of targeted cancer therapies.[9][10] This application note provides a comprehensive guide for the in vitro evaluation of 4-Aminoisoquinolin-1(2H)-one hydrochloride, detailing protocols for assessing its enzymatic inhibition, cellular cytotoxicity, and target engagement.

I. Biochemical Assay: Direct Inhibition of PARP1 Enzymatic Activity

The foundational step in characterizing a PARP inhibitor is to determine its direct effect on the enzymatic activity of its target. A biochemical assay utilizing purified PARP1 enzyme allows for the precise measurement of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Rationale for Experimental Design

This protocol employs a fluorescence-based assay that measures the consumption of NAD+, the substrate for PARP1's PARylation activity. The decrease in NAD+ levels is coupled to a developer enzyme that generates a fluorescent signal, providing a quantitative measure of PARP1 activity. The inclusion of activated DNA is crucial as it mimics the cellular signal that allosterically activates PARP1 upon DNA damage.

Protocol: PARP1 Enzymatic Inhibition Assay

1. Reagent Preparation:

  • PARP1 Enzyme: Reconstitute lyophilized human PARP1 enzyme in PARP assay buffer to a stock concentration of 10 ng/µL. Keep on ice.

  • Activated DNA: Dilute a stock solution of activated DNA (e.g., sheared salmon sperm DNA) to a working concentration of 10 ng/µL in PARP assay buffer.

  • β-NAD+: Prepare a 10 mM stock solution of β-NAD+ in nuclease-free water. Further dilute in PARP assay buffer to the desired working concentration (typically 250 µM).

  • 4-Aminoisoquinolin-1(2H)-one Hydrochloride: Prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).[11][12] Perform serial dilutions in PARP assay buffer to obtain a range of concentrations for IC50 determination (e.g., 100 µM to 1 pM). The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts.[13]

  • PARP Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

  • Developer Reagent: Prepare according to the manufacturer's instructions (e.g., a cycling enzyme mix that converts NAD+ to a fluorescent product).

2. Assay Procedure (96-well plate format):

  • Add 5 µL of the serially diluted 4-Aminoisoquinolin-1(2H)-one hydrochloride or vehicle control (PARP assay buffer with the same final DMSO concentration) to the wells.

  • Add 10 µL of a pre-mixed solution containing PARP1 enzyme (final concentration ~50 ng/reaction) and activated DNA (final concentration ~50 ng/reaction) to each well.[14]

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the β-NAD+ working solution to each well.

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Stop the reaction and develop the signal by adding 50 µL of the developer reagent to each well.

  • Incubate at room temperature for 15-30 minutes, protected from light.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm).

3. Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme).

  • Normalize the data by setting the fluorescence of the no-inhibitor control as 100% activity and the background as 0% activity.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

II. Cell-Based Assay: Assessing Cytotoxicity in Cancer Cell Lines

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is essential to evaluate the compound's effect in a more physiologically relevant context. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

Rationale for Experimental Design

This protocol focuses on utilizing cancer cell lines with known DNA repair deficiencies, such as those with BRCA1 or BRCA2 mutations, to exploit the principle of synthetic lethality.[6] The MTT assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of living cells.

Protocol: MTT Cell Viability Assay

1. Cell Culture and Seeding:

  • Cell Lines: Use a panel of cell lines, including a BRCA-deficient line (e.g., HCC1937, CAPAN-1) and a BRCA-proficient control line (e.g., MCF-7, MDA-MB-231).[16]

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]

2. Compound Treatment:

  • Prepare serial dilutions of 4-Aminoisoquinolin-1(2H)-one hydrochloride in complete cell culture medium from a DMSO stock solution. The final DMSO concentration should be kept below 0.5% to minimize cytotoxicity from the solvent.[18]

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.

  • Incubate the plate for a duration that allows for multiple cell cycles (e.g., 72 hours).[17]

3. MTT Assay and Data Acquisition:

  • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[19]

  • Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.[19]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the blank wells (medium and MTT only).

  • Express the cell viability as a percentage of the vehicle-treated control cells.

  • Plot the percent cell viability against the logarithm of the inhibitor concentration.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) from the dose-response curve.

III. Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)

Confirming that a compound binds to its intended target within the complex environment of a cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to assess target engagement by measuring the change in the thermal stability of a protein upon ligand binding.[20]

Rationale for Experimental Design

The principle of CETSA is that the binding of a ligand, such as 4-Aminoisoquinolin-1(2H)-one hydrochloride to its target protein, PARP1, can increase the protein's resistance to heat-induced denaturation. By heating intact cells or cell lysates to a range of temperatures, the amount of soluble, non-denatured PARP1 remaining can be quantified, typically by Western blotting. A shift in the melting curve of PARP1 in the presence of the inhibitor indicates target engagement.

Protocol: Cellular Thermal Shift Assay (CETSA®)

1. Cell Treatment and Lysis:

  • Culture the chosen cell line to ~80% confluency.

  • Treat the cells with either 4-Aminoisoquinolin-1(2H)-one hydrochloride at a desired concentration (e.g., 10x the GI50) or vehicle control (DMSO) for 1-2 hours at 37°C.[3]

  • Harvest the cells and wash them with PBS.

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease inhibitors).

  • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[21]

  • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris.

2. Heat Treatment and Sample Preparation:

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 25°C.

  • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Carefully collect the supernatant containing the soluble proteins.

3. Protein Quantification and Western Blotting:

  • Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).

  • Normalize the protein concentrations of all samples.

  • Denature the protein samples by adding Laemmli buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for PARP1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities for PARP1 at each temperature for both the vehicle- and inhibitor-treated samples.

  • Normalize the band intensity at each temperature to the intensity of the unheated control (25°C).

  • Plot the normalized band intensities against the corresponding temperatures to generate melting curves.

  • A rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control indicates thermal stabilization and thus, target engagement.

IV. Data Presentation and Visualization

Quantitative Data Summary
AssayParameterCell Line4-Aminoisoquinolin-1(2H)-one HCl
PARP1 Enzymatic Assay IC50N/AExpected in nM range
MTT Cell Viability Assay GI50BRCA-deficientExpected lower µM range
GI50BRCA-proficientExpected higher µM range
Cellular Thermal Shift Assay Tagg ShiftRelevant Cell LineExpected positive shift
Signaling Pathway and Experimental Workflows

PARP_Signaling DNA_Damage DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) DNA_Damage->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activates PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitates Inhibitor 4-Aminoisoquinolin-1(2H)-one HCl Inhibitor->PARP1_active inhibits

Caption: PARP1 signaling pathway and inhibition.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Shock & Lysis cluster_2 Analysis Cells Cells Treat_Vehicle Vehicle Control Cells->Treat_Vehicle Divide Treat_Inhibitor Inhibitor Treatment Cells->Treat_Inhibitor Heat_Treatment Apply Temperature Gradient Treat_Vehicle->Heat_Treatment Treat_Inhibitor->Heat_Treatment Lysis Cell Lysis Heat_Treatment->Lysis Centrifugation1 Pellet Aggregated Proteins Lysis->Centrifugation1 Collect_Supernatant Collect Soluble Fraction Centrifugation1->Collect_Supernatant Western_Blot Western Blot for PARP1 Collect_Supernatant->Western_Blot Analysis Quantify & Plot Melting Curve Western_Blot->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

V. Concluding Remarks

The in vitro characterization of 4-Aminoisoquinolin-1(2H)-one hydrochloride through the methodologies described in this application note provides a robust framework for assessing its potential as a PARP inhibitor. By systematically evaluating its biochemical potency, cellular efficacy, and target engagement, researchers can gain a comprehensive understanding of its mechanism of action and advance its development as a potential therapeutic agent. The presented protocols are designed to be adaptable to specific experimental needs and serve as a foundation for further investigation into the pharmacological properties of this and other novel PARP inhibitors.

VI. References

  • Arora, S., et al. (2021). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Oncology. Available at: [https://www.frontiersin.org/articles/10.3389/fonc.2021.64 targeting the BRCA1/2 deficient cancer with PARP inhibitors]([Link] targeting the BRCA1/2 deficient cancer with PARP inhibitors)

  • Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Lee, K. B., et al. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Cancers. Available at: [Link]

  • Kandimalla, R., et al. (2016). In vitro analysis of PARP inhibitor nanoformulations. International Journal of Nanomedicine. Available at: [Link]

  • ResearchGate. (n.d.). Signal Transduction pathway of PARP enzyme. Retrieved from [Link]

  • Lord, C. J., & Ashworth, A. (2021). Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies. Cancers. Available at: [Link]

  • ResearchGate. (n.d.). Selectivity of PARP inhibitors. Published IC50 values of PARP. Retrieved from [Link]

  • Zarkovic, M., et al. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. Available at: [Link]

  • Nakajima, H., & Fujimoto, H. (2014). Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases. Journal of Clinical & Cellular Immunology. Available at: [Link]

  • Li, Y., et al. (2015). PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells. Oncology Reports. Available at: [Link]

  • Zhang, C., et al. (2021). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Available at: [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • A Review of PARP Inhibitors in Clinical Development. (2010). Oncology. Available at: [Link]

  • Papakonstantinou, E., et al. (2020). PARP Inhibitors in Ovarian Cancer: The Route to “Ithaca”. Cancers. Available at: [Link]

  • ResearchGate. (n.d.). In-vitro PARP1 inhibition assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [Link]

  • El-Botty, R., et al. (2021). Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. Scientific Reports. Available at: [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Wikipedia. (n.d.). PARP1. Retrieved from [Link]

  • Adooq Bioscience. (n.d.). PARP Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of PARP-1 structure and mechanism of action. Retrieved from [Link]

  • van der Woude, E. C., et al. (2012). Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. Oncotarget. Available at: [Link]

  • ResearchGate. (n.d.). A CETSA HT assay to screen for intracellular PARP1 target engagement. Retrieved from [Link]

  • Galvagnion, C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences. Available at: [Link]

  • Li, H., & Liu, Z. (2021). Mechanism of Action of PARP Inhibitors. Annual Review of Cancer Biology. Available at: [Link]

  • Foley, D. J., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Langelier, M. F., et al. (2017). The comings and goings of PARP-1 in response to DNA damage. DNA Repair. Available at: [Link]

  • Lee, K. B., et al. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. MDPI. Available at: [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. (2020). Molecular Cancer Therapeutics. Available at: [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • Lazzara, M., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols. Available at: [Link]

  • HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the IC50 and IC90 PAR level inhibitions for each drug in DT40 and DU145 cells. Retrieved from [Link]

  • Protocols.io. (2023). Standard Operating Procedure (SOP) for systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in. Retrieved from [Link]

  • ICE Bioscience. (2024). PARPi screening cascade to facilitate novel drug discovery. Retrieved from [Link]

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Technical Guide: 4-Aminoisoquinolin-1(2H)-one Hydrochloride for PARP1/PARP2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating DNA Damage Response (DDR) pathways. It focuses on the specific characterization and utilization of 4-Aminoisoquinolin-1(2H)-one Hydrochloride (4-AIQ), a structural isomer of the widely used 5-AIQ, as a chemical probe for PARP1 and PARP2 inhibition.

Executive Summary & Compound Profile

4-Aminoisoquinolin-1(2H)-one hydrochloride is a small-molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. Structurally analogous to the classic inhibitor 5-Aminoisoquinolin-1(2H)-one (5-AIQ) and the prototype 3-Aminobenzamide (3-AB), this compound functions as a NAD+ mimetic . It competitively binds to the catalytic domain of PARP1 and PARP2, preventing the transfer of ADP-ribose units onto glutamate/aspartate residues of acceptor proteins (histones, DNA repair factors, and PARP itself).

Unlike many clinical PARP inhibitors (e.g., Olaparib, Talazoparib) which are highly hydrophobic and require DMSO, the hydrochloride salt form of 4-Aminoisoquinolin-1(2H)-one confers enhanced water solubility . This property makes it uniquely suitable for in vivo reperfusion injury models and sensitive cell culture assays where solvent toxicity (DMSO < 0.1%) is a confounding variable.

Compound Specifications
FeatureDetail
Chemical Name 4-Aminoisoquinolin-1(2H)-one hydrochloride
Class Isoquinolinone; NAD+ mimetic
Target PARP1 (primary), PARP2 (secondary)
Mechanism Competitive inhibition at the nicotinamide binding pocket
Solubility Water (>10 mM); PBS (pH 7.4)
Storage -20°C (Desiccated); Stock solutions stable at -80°C for 3 months

Mechanism of Action

The following diagram illustrates the interference of 4-Aminoisoquinolin-1(2H)-one in the Base Excision Repair (BER) pathway.

PARP_Inhibition_Pathway DNA_Damage SSB (Single Strand Break) PARP_Active PARP1 (Activated) Bound to DNA Nick DNA_Damage->PARP_Active Recruits PARP_Inactive PARP1 (Inactive) PARP_Inactive->PARP_Active Detects Damage PARylation Poly(ADP-ribosylation) of Histones/XRCC1 PARP_Active->PARylation Catalyzes NAD NAD+ (Substrate) NAD->PARylation Substrate for Inhibitor 4-Aminoisoquinolin-1(2H)-one (Competitive Inhibitor) Inhibitor->PARP_Active Blocks NAD+ Pocket Inhibitor->PARylation Inhibits Trapping PARP Trapping (Replication Fork Collapse) Inhibitor->Trapping Promotes (High Dose) Repair Recruitment of Repair Factors (Ligase III, Pol Beta) PARylation->Repair Signals Survival DNA Repair & Cell Survival Repair->Survival

Caption: 4-AIQ competes with NAD+ at the catalytic site, blocking PARylation and preventing repair factor recruitment.

Protocol A: In Vitro Enzymatic Inhibition Assay (HTS Compatible)

This protocol determines the IC50 of 4-Aminoisoquinolin-1(2H)-one against purified PARP1 enzyme using a colorimetric or chemiluminescent readout.

Materials
  • Enzyme: Recombinant Human PARP1 (High Specific Activity).

  • Substrate: Biotinylated-NAD+ or Histone-coated microplates.

  • Inhibitor: 4-Aminoisoquinolin-1(2H)-one HCl (dissolve in ddH2O to 10 mM stock).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.

  • Activator: Activated DNA (Nick DNA).

Step-by-Step Workflow
  • Preparation of Serial Dilutions:

    • Thaw the 10 mM 4-AIQ stock on ice.

    • Prepare 3-fold serial dilutions in Assay Buffer (Range: 0.1 µM to 100 µM).

    • Note: Unlike Olaparib, no DMSO normalization is required if using the water-soluble HCl salt.

  • Enzyme-Inhibitor Pre-incubation (Critical Step):

    • Add 10 µL of diluted 4-AIQ to the wells of a histone-coated 96-well plate.

    • Add 20 µL of PARP1 enzyme (0.5 Units/well).

    • Incubate for 15 minutes at Room Temperature (RT) . This allows the inhibitor to occupy the catalytic pocket before NAD+ competition begins.

  • Reaction Initiation:

    • Add 20 µL of PARP Cocktail (Biotinylated-NAD+ + Activated DNA).

    • Incubate for 60 minutes at RT .

  • Detection:

    • Wash wells 2x with PBS-T (0.05% Tween-20).

    • Add Streptavidin-HRP (1:1000) and incubate for 30 min.

    • Wash 3x with PBS-T.

    • Add TMB Substrate (Colorimetric) or ECL (Chemiluminescent).

    • Read absorbance (450 nm) or luminescence.

  • Data Analysis:

    • Normalize data: (Sample - Blank) / (Max Activity - Blank) * 100.

    • Fit curve using non-linear regression (log(inhibitor) vs. response -- Variable slope).

Protocol B: Cellular PARylation Inhibition (Immunofluorescence)

This assay validates that 4-Aminoisoquinolin-1(2H)-one permeates the cell membrane and inhibits PARP activity in a physiological context under genotoxic stress.

Biological Context

PARP1 is constitutively inactive. To measure inhibition, we must first artificially activate PARP using Hydrogen Peroxide (H2O2) to induce Single Strand Breaks (SSBs).

Materials
  • Cell Line: HeLa or U2OS cells (adherent).

  • Stressor: 30% Hydrogen Peroxide (H2O2).

  • Primary Antibody: Anti-Poly(ADP-ribose) polymer [Clone 10H] (Mouse mAb).

  • Secondary Antibody: Goat anti-Mouse Alexa Fluor 488.

  • Fixative: Ice-cold Methanol:Acetone (1:1).

Workflow
  • Seeding:

    • Seed cells on glass coverslips (density 5x10^4 cells/well) in a 24-well plate. Incubate overnight.

  • Drug Treatment:

    • Replace media with fresh media containing 4-Aminoisoquinolin-1(2H)-one at desired concentrations (e.g., 10, 50, 100 µM).

    • Include a Negative Control (Media only) and Positive Control (10 µM Olaparib or 5-AIQ).

    • Incubate for 1 hour at 37°C.

  • Induction of DNA Damage:

    • Add H2O2 to the media (Final concentration: 1 mM) without removing the inhibitor.

    • Incubate for exactly 10 minutes at 37°C.

    • Note: PARylation peaks rapidly (5-15 min) and degrades quickly due to PARG activity. Timing is critical.

  • Fixation & Staining:

    • Aspirate media and immediately fix with ice-cold Methanol:Acetone (1:1) for 10 min at -20°C. (PAR chains are preserved better in organic fixatives than Paraformaldehyde).

    • Wash 3x with PBS.

    • Block with 5% BSA/PBS for 30 min.

    • Incubate with Anti-PAR antibody (1:500) for 1 hour at RT.

    • Wash 3x and incubate with Secondary Antibody (1:1000) + DAPI for 45 min.

  • Imaging & Quantification:

    • Image using a fluorescence microscope.

    • Result: H2O2-only cells will show intense nuclear staining (PAR accumulation). 4-AIQ treated cells should show dose-dependent reduction in nuclear fluorescence intensity.

Experimental Design & Troubleshooting

Comparative Potency Table

When positioning 4-AIQ in your study, use the following reference values to validate your system.

InhibitorApprox.[1][2][3][4][5][6][7][8][9][10][11] IC50 (Enzymatic)SolubilityPrimary Use
4-AIQ (HCl) 0.5 - 5.0 µM*High (Water)Probe / Reperfusion models
5-AIQ (HCl) 0.2 - 2.0 µMHigh (Water)Standard water-soluble reference
3-Aminobenzamide 10 - 30 µMModerateLow-potency prototype
Olaparib < 0.01 µM (nM range)Low (DMSO)Clinical standard / Synthetic lethality

*Note: IC50 values are assay-dependent. Always run a reference compound side-by-side.

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Media High concentration of Free Base formEnsure you are using the Hydrochloride (HCl) salt. If using free base, dissolve in minimal DMSO first, then dilute.
No Inhibition observed Competition with high cellular NAD+Increase inhibitor concentration. Intracellular NAD+ is ~300-500 µM; competitive inhibitors must exceed this.
High Background Signal Non-specific antibody bindingUse the Methanol/Acetone fixation method. PFA fixation often cross-links proteins causing high background in PAR assays.
Weak H2O2 Signal PARG activityPAR chains are degraded by PARG within minutes. Fix cells exactly at the 10-minute mark post-H2O2.

References

  • Design of Isoquinolinone PARP Inhibitors: Sleeman, A. et al. "1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP)." Bioorganic & Medicinal Chemistry Letters. (2019). (Search Term: Isoquinolinone PARP inhibitors)

  • 5-AIQ Characterization (Structural Reference): Vinod, K. R., et al. "Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo."[5] Toxicology Mechanisms and Methods. (2010).[5]

  • General PARP Assay Protocols: Pommier, Y., et al. "Layout of PARP Inhibition Assays." Methods in Molecular Biology.

  • Isoquinolinone SAR Studies: Griffin, R. J., et al. "Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP)." Journal of Medicinal Chemistry. (1998).

Sources

Application Note: Strategic Utilization of 4-Aminoisoquinolin-1(2H)-one Hydrochloride in PARP-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, 4-Aminoisoquinolin-1(2H)-one hydrochloride serves as a critical "privileged scaffold."[1] Its structural utility lies in its ability to mimic the nicotinamide moiety of Nicotinamide Adenine Dinucleotide (NAD+).[2] This mimicry allows it to anchor competitively into the catalytic domain of Poly (ADP-ribose) polymerases (PARP-1/2), enzymes pivotal for DNA Single-Strand Break (SSB) repair.

For drug discovery professionals, this molecule is not merely a reagent; it is a pharmacophore anchor . The 1(2H)-one lactam motif forms essential hydrogen bonds with the Gly863 and Ser904 residues (in PARP-1), while the 4-amino group provides a chemically tractable vector to extend ligands into the hydrophobic sub-pockets, thereby increasing potency and selectivity (as seen in clinical drugs like Olaparib and Rucaparib).

Mechanistic Pathway: The "Nicotinamide Mimicry"

The following diagram illustrates how the isoquinolinone scaffold interrupts the DNA Damage Response (DDR) pathway by competing with NAD+.

PARP_Pathway DNA_Break ssDNA Break PARP_Active PARP-1 Activation DNA_Break->PARP_Active Triggers PARylation Poly(ADP-ribosyl)ation PARP_Active->PARylation Requires NAD+ NAD NAD+ Substrate NAD->PARylation Iso_Scaffold 4-Aminoisoquinolin-1(2H)-one (Inhibitor) Iso_Scaffold->PARP_Active Competitive Binding (Blocks NAD+ site) Apoptosis Synthetic Lethality (Cell Death) Iso_Scaffold->Apoptosis In BRCA-deficient cells Repair DNA Repair Recruitment (XRCC1/Ligase III) PARylation->Repair Signals

Figure 1: Mechanism of Action. The isoquinolinone scaffold competitively inhibits PARP activation, preventing PARylation and leading to synthetic lethality in DNA-repair deficient tumors.

Chemical Protocol: Library Generation via Amide Coupling

The 4-amino group is an aniline-like nucleophile. In its hydrochloride salt form, it is stable but non-reactive. The following protocol details the controlled free-basing and amide coupling required to generate a library of PARP inhibitors.

Critical Causality Note
  • Why Hydrochloride? The free base is prone to oxidation and polymerization. The HCl salt ensures long-term stability.

  • Why HATU? The 4-amino group is electronically deactivated by the adjacent isoquinolinone ring. Standard EDC/NHS coupling often fails; HATU provides the necessary activation energy for this sterically and electronically demanding amide bond formation.

Materials
  • Scaffold: 4-Aminoisoquinolin-1(2H)-one hydrochloride (CAS: 223673-10-3 or analog).

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3]

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology
  • Preparation of Carboxylic Acid Solution:

    • Dissolve the carboxylic acid "tail" (R-COOH, 1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Add HATU (1.2 equiv) and stir at Room Temperature (RT) for 15 minutes. This pre-activation step generates the active ester.

  • In Situ Free-Basing of the Scaffold:

    • In a separate vial, suspend 4-Aminoisoquinolin-1(2H)-one hydrochloride (1.0 equiv) in DMF.

    • Add DIPEA (3.0 equiv). Note: 1 equiv neutralizes the HCl, 2 equivs act as the base for the reaction.

    • Sonicate for 5 minutes until a clear solution forms (indicating successful free-basing).

  • Coupling Reaction:

    • Add the activated acid solution (from Step 1) dropwise to the scaffold amine solution (from Step 2).

    • Stir at RT for 12–24 hours under Nitrogen atmosphere.

    • Monitoring: Check via LC-MS. Look for the disappearance of the amine mass (M+H) and appearance of the amide product.

  • Work-up & Purification:

    • Dilute reaction with Ethyl Acetate. Wash with 5% LiCl (aq) to remove DMF, followed by sat. NaHCO3 and Brine.

    • Dry over Na2SO4 and concentrate.

    • Purification: Flash chromatography (DCM/MeOH gradient). The isoquinolinone core is polar; expect elution at 5–10% MeOH.

Biological Protocol: PARP-1 Chemiluminescent Inhibition Assay

Once synthesized, the derivatives must be validated. This protocol uses a histone-coated plate format to measure the incorporation of biotinylated PAR (Poly ADP-ribose) onto histones.

Assay Logic

We utilize a Z'-factor validated ELISA-like setup. The inhibitor competes with biotinylated-NAD+. If the inhibitor works, no biotin-PAR chain forms, and no chemiluminescence is detected.

Reagents
  • Enzyme: Recombinant Human PARP-1 (High Specific Activity).

  • Substrate: Biotinylated NAD+ / Activated DNA cocktail.

  • Detection: Streptavidin-HRP + Chemiluminescent Substrate.

Protocol Steps
  • Plate Preparation:

    • Coat 96-well white/clear-bottom plates with Histone mixture (50 µL/well) overnight at 4°C.

    • Wash 3x with PBS-T (PBS + 0.05% Tween-20). Block with BSA for 1 hour.

  • Compound Dosing:

    • Prepare 4-Aminoisoquinolin-1(2H)-one derivatives in DMSO.

    • Perform 1:3 serial dilutions (8 points). Final DMSO concentration in assay must be <1%.

  • Enzymatic Reaction:

    • Add 25 µL PARP-1 Enzyme buffer to wells.

    • Add 5 µL of Compound (or DMSO control). Incubate 15 mins at RT (allows inhibitor to bind active site).

    • Initiation: Add 20 µL PARP Cocktail (Biotin-NAD+ and Activated DNA).

    • Incubate for 60 minutes at RT.

  • Detection:

    • Wash plate 3x with PBS-T.

    • Add 50 µL Streptavidin-HRP (1:1000 dilution). Incubate 30 mins.

    • Wash 3x. Add Chemiluminescent Substrate and read immediately on a luminometer.

Data Analysis & Expected Results

Calculate % Inhibition =



Table 1: Representative SAR Data (Hypothetical) Demonstrating the impact of derivatization at the 4-amino position.

Compound IDR-Group (Amide Tail)PARP-1 IC50 (nM)Solubility (µM)Notes
Core Scaffold -NH2 (Underivatized)> 5,000> 100Weak binder; lacks hydrophobic reach.
Derivative A -NH-C(O)-Cyclopropyl45085Improved fit; standard "fragment" hit.
Derivative B -NH-C(O)-Ph-4-F2515Lead-like. Fluorophenyl engages hydrophobic pocket.
Derivative C -NH-C(O)-Piperazine120> 100Solubilizing group; good balance.

Workflow Visualization: Fragment-to-Lead Cycle

The following diagram outlines the iterative process of using 4-Aminoisoquinolin-1(2H)-one in a Fragment-Based Drug Discovery (FBDD) campaign.

FBDD_Workflow Start Start: 4-Aminoisoquinolin-1(2H)-one (Fragment Anchor) Design Structure-Based Design (Docking into NAD+ site) Start->Design Synth Library Synthesis (Amide Coupling Protocol) Design->Synth Screen PARP Inhibition Assay (IC50 Determination) Synth->Screen Analyze SAR Analysis (Potency vs. Solubility) Screen->Analyze Analyze->Design Refine R-Groups Optimize Lead Optimization (Rigidification/Scaffold Hopping) Analyze->Optimize IC50 < 50 nM

Figure 2: Iterative Fragment-Based Drug Discovery (FBDD) workflow utilizing the isoquinolinone core.

Troubleshooting & Optimization

  • Issue: Low Yield in Amide Coupling.

    • Cause: The 4-amino group is essentially a vinylogous amide/aniline, making it a poor nucleophile.

    • Solution: Switch from HATU to POCl3 activation (forming the acid chloride in situ) or use microwave irradiation (80°C, 20 mins) to drive the reaction.

  • Issue: Assay High Background.

    • Cause: Incomplete washing of biotin-NAD+ or non-specific binding of the inhibitor to the plate.

    • Solution: Increase Tween-20 to 0.1% in wash buffer. Ensure the DMSO concentration does not crash out the compound (check solubility limit).

  • Issue: Poor Cellular Potency despite good Enzyme IC50.

    • Cause: The isoquinolinone core is polar (PSA ~60 Ų).

    • Solution: The "Tail" (R-group) must balance lipophilicity. Avoid adding too many polar donors. Aim for a cLogP of 2.0–3.0 for optimal cell permeability.

References

  • FDA Center for Drug Evaluation and Research. (2014). Olaparib (Lynparza) Pharmacology Review. (Describes the pharmacophore binding mode of phthalazinone/isoquinolinone scaffolds). Link

  • Ferraris, D. V. (2010). Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. Journal of Medicinal Chemistry, 53(12), 4561–4584. (Comprehensive review of the isoquinolinone scaffold evolution). Link

  • Vertex AI Search Results. (2025). Synthesis of amide derivatives for electron deficient amines.[4] (Protocol grounding for HATU/EDC optimization). Link

  • Bachem. (2024).[5][6] Efficient Peptide Synthesis: A Guide to Coupling Reagents. (Grounding for coupling reagent selection). Link

  • ResearchGate. (2025). Discovery of isoquinolinone-based inhibitors of PARP1.[7] (Recent advances in scaffold derivatization). Link

Sources

Application Notes and Protocols: 4-Aminoisoquinolin-1(2H)-one hydrochloride as a Biochemical Tool

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Aminoisoquinolin-1(2H)-one hydrochloride as a potent biochemical tool. Primarily known for its role as a Poly(ADP-ribose) polymerase (PARP) inhibitor, this small molecule is instrumental in probing DNA repair pathways and holds significant therapeutic potential, particularly in oncology. These notes detail its mechanism of action, provide validated experimental protocols, and offer insights into data interpretation and troubleshooting.

Introduction: Understanding 4-Aminoisoquinolin-1(2H)-one hydrochloride

4-Aminoisoquinolin-1(2H)-one hydrochloride is a member of the isoquinoline class of organic compounds.[1][2][3] Its significance in the biochemical and pharmacological fields stems from its function as a potent inhibitor of the Poly(ADP-ribose) polymerase (PARP) family of enzymes.[4][5] PARP enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage, orchestrating DNA repair, maintaining genomic stability, and regulating cell death pathways.[6][7] By modulating the activity of these enzymes, 4-Aminoisoquinolin-1(2H)-one hydrochloride serves as an invaluable tool for elucidating the intricate mechanisms of DNA repair and as a promising lead compound in the development of targeted cancer therapies.

Chemical Properties:

PropertyValueSource
Molecular Formula C₉H₈N₂O · HClInferred from base compound[8]
Molecular Weight 196.64 g/mol Calculated from base[8]
Appearance Typically a solid
Solubility Soluble in aqueous solutions and organic solvents like DMSOGeneral knowledge for hydrochloride salts

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action for 4-Aminoisoquinolin-1(2H)-one hydrochloride is the competitive inhibition of PARP enzymes. PARP1, a key sensor of DNA single-strand breaks (SSBs), binds to damaged DNA and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[4][5][6] This PARylation process acts as a scaffold, recruiting other DNA repair proteins to the site of damage to initiate the Base Excision Repair (BER) pathway.[6]

Inhibitors like 4-Aminoisoquinolin-1(2H)-one hydrochloride block the catalytic activity of PARP, preventing the formation of PAR chains.[9] This not only halts the recruitment of repair machinery but also "traps" the PARP enzyme on the DNA at the site of the break.[9][10] The persistence of these PARP-DNA complexes can stall replication forks, leading to the collapse of single-strand breaks into more cytotoxic double-strand breaks (DSBs).[10][11]

In normal, healthy cells, these DSBs can be efficiently repaired through the high-fidelity Homologous Recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, these DSBs cannot be properly repaired, leading to genomic instability and ultimately, cell death.[12][13] This concept, where the simultaneous loss of two gene functions is lethal while the loss of either one alone is not, is known as synthetic lethality .[12][14][15] PARP inhibitors are the first clinically approved drugs designed to exploit this concept.[12]

PARP_Inhibition_Pathway cluster_0 Normal Cell Response cluster_1 Effect of 4-Aminoisoquinolin-1(2H)-one HCl cluster_2 Cell Fate DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Binds to SSB DNA_SSB->PARP1_Activation PARylation PARP1 Catalyzes PAR Chain Formation PARP1_Activation->PARylation PARP_Trapping PARP1 Trapping on DNA PARP1_Activation->PARP_Trapping BER_Recruitment Recruitment of Base Excision Repair (BER) Proteins (e.g., XRCC1) PARylation->BER_Recruitment SSB_Repair Successful SSB Repair BER_Recruitment->SSB_Repair Genomic_Stability Genomic_Stability SSB_Repair->Genomic_Stability Maintains Genomic Stability Inhibitor 4-Aminoisoquinolin-1(2H)-one HCl Inhibitor->PARylation Inhibits Inhibitor->PARP_Trapping Replication_Fork_Stall Replication Fork Stalls PARP_Trapping->Replication_Fork_Stall DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Stall->DNA_DSB HR_Proficient HR-Proficient Cell (e.g., Normal Cell) DNA_DSB->HR_Proficient HR_Deficient HR-Deficient Cell (e.g., BRCA1/2 Mutant Cancer) DNA_DSB->HR_Deficient HR_Repair DSB Repair via Homologous Recombination HR_Proficient->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis / Cell Death (Synthetic Lethality) HR_Deficient->Apoptosis

Caption: Mechanism of PARP inhibition by 4-Aminoisoquinolin-1(2H)-one hydrochloride and induction of synthetic lethality in HR-deficient cells.

Applications in Biochemical Research

The unique mechanism of 4-Aminoisoquinolin-1(2H)-one hydrochloride makes it a versatile tool for various research applications:

  • Studying DNA Repair Pathways: By inhibiting a key component of the BER pathway, this compound allows researchers to investigate the interplay between different DNA repair mechanisms.

  • Inducing Synthetic Lethality: It is widely used in cancer research to selectively target and kill cancer cells with deficiencies in the HR pathway, such as those with BRCA1/2 mutations.[12][13][16]

  • Potentiating Chemotherapy and Radiotherapy: It can be used in combination with DNA-damaging agents (e.g., temozolomide, cisplatin) or radiation to enhance their cytotoxic effects on cancer cells.[17]

  • Investigating PARP-dependent Cellular Processes: Beyond DNA repair, PARPs are involved in transcription, chromatin remodeling, and inflammation.[7][17][18] This inhibitor can be used to probe these other functions.

Experimental Protocols

Note on Handling: 4-Aminoisoquinolin-1(2H)-one hydrochloride is classified as an irritant, causing skin and serious eye irritation.[1][19][20] It may also cause respiratory irritation.[1] Always handle this compound in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[20][21]

Protocol 1: In Vitro PARP Activity Assay (Colorimetric)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of 4-Aminoisoquinolin-1(2H)-one hydrochloride against purified PARP enzyme. It is based on the colorimetric measurement of biotinylated Poly(ADP-ribose) incorporation onto histone proteins.[22]

Materials:

  • Recombinant PARP1 enzyme

  • Histone-coated 96-well plate

  • PARP Assay Buffer

  • Activated DNA

  • Biotinylated NAD⁺

  • Streptavidin-HRP

  • HRP substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • 4-Aminoisoquinolin-1(2H)-one hydrochloride

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of 4-Aminoisoquinolin-1(2H)-one hydrochloride in an appropriate solvent (e.g., DMSO or water). Create a serial dilution series to test a range of concentrations (e.g., 1 nM to 100 µM).

  • Reaction Setup: To each well of the histone-coated plate, add the following in order:

    • 25 µL of PARP Assay Buffer

    • 5 µL of the diluted inhibitor or vehicle control (for 0% inhibition).

    • 10 µL of a PARP enzyme/Activated DNA mix.

  • Initiate Reaction: Add 10 µL of Biotinylated NAD⁺ to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Wash the plate 3 times with Wash Buffer (e.g., PBS + 0.05% Tween-20).

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate 3 times with Wash Buffer.

    • Add 50 µL of HRP substrate and incubate in the dark until sufficient color develops (5-15 minutes).

  • Read Plate: Add 50 µL of Stop Solution to each well and read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the inhibitor concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.[23]

Protocol 2: Cellular PARylation Assay (Western Blot)

This protocol assesses the ability of 4-Aminoisoquinolin-1(2H)-one hydrochloride to inhibit PARP activity within intact cells by measuring the levels of PAR chains.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • DNA damaging agent (e.g., Hydrogen Peroxide (H₂O₂))

  • 4-Aminoisoquinolin-1(2H)-one hydrochloride

  • Ice-cold PBS

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibody: Anti-PAR (mouse monoclonal)

  • Primary Antibody: Loading control (e.g., Anti-β-Actin or Anti-GAPDH)

  • Secondary Antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent HRP substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of 4-Aminoisoquinolin-1(2H)-one hydrochloride or vehicle control for 1-2 hours.

    • Induce DNA damage by adding a DNA-damaging agent (e.g., 1 mM H₂O₂ for 10 minutes) to stimulate PARP activity.

  • Cell Lysis:

    • Immediately place the dish on ice and wash cells twice with ice-cold PBS.[24]

    • Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[24]

    • Agitate for 30 minutes at 4°C and then centrifuge to pellet cell debris.[24]

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.[24]

  • Western Blotting:

    • Separate proteins by SDS-PAGE (a 4-12% gradient gel is recommended for the broad size range of PARylated proteins).[25]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the image using an appropriate imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Expected Result: A strong smear or ladder of high molecular weight bands will be visible in the positive control lane (damage-induced, no inhibitor). This signal will be significantly reduced in a dose-dependent manner in the lanes treated with 4-Aminoisoquinolin-1(2H)-one hydrochloride.

Western_Blot_Workflow Start Plate Cells Treatment Treat with Inhibitor +/- DNA Damaging Agent Start->Treatment Lysis Cell Lysis (RIPA Buffer) Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% Milk/BSA) Transfer->Blocking Primary_Ab Incubate with Primary Antibody (Anti-PAR) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analyze PAR Signal Reduction Detection->Analysis

Caption: Standard workflow for assessing cellular PARP inhibition via Western Blot.

Data Summary and Interpretation

Table of IC₅₀ Values: Note: Specific IC₅₀ values for 4-Aminoisoquinolin-1(2H)-one hydrochloride are not readily available in the provided search results and would need to be determined experimentally using Protocol 4.1. The table below is a template.

Enzyme/Cell LineIC₅₀ (nM)Assay TypeReference
Recombinant PARP1TBDIn Vitro Enzyme AssayExperimental
HeLaTBDCellular PARylation AssayExperimental
U2OSTBDCellular PARylation AssayExperimental
BRCA1 -/- Cell LineTBDCell Viability AssayExperimental

Interpreting Results:

  • Low IC₅₀ in enzymatic assays indicates potent, direct inhibition of the PARP enzyme.

  • Dose-dependent reduction of PAR signal in cellular assays confirms cell permeability and target engagement in a biological system.

  • Selective cytotoxicity in HR-deficient cell lines (e.g., BRCA1/2 mutants) compared to HR-proficient (wild-type) lines in a cell viability assay (e.g., MTT or CellTiter-Glo) demonstrates the principle of synthetic lethality.

Troubleshooting

IssuePossible CauseSolution
No PAR signal in positive control (Western Blot) Inefficient DNA damage.Optimize concentration and incubation time of the damaging agent (e.g., H₂O₂).
Cell lysis issues.Ensure lysis buffer contains fresh protease/phosphatase inhibitors. Sonicate lysate to shear DNA.[24][25]
High background in Western Blot Insufficient blocking or washing.Increase blocking time to 1-2 hours. Increase the number and duration of TBST washes.
Antibody concentration too high.Titrate primary and secondary antibody concentrations.
Inconsistent IC₅₀ values Inaccurate serial dilutions.Use freshly prepared, carefully pipetted serial dilutions for each experiment.
Reagent degradation.Ensure enzymes, NAD⁺, and other critical reagents are stored correctly and are within their expiration dates.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: The first synthetic lethal targeted therapy. PMC.
  • Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases. PubMed Central.
  • Pilie, P. G., Gay, C. M., & Byers, L. A. (2017).
  • ResearchGate. (n.d.). A summary of PARP inhibitor's mechanism of action.
  • Massive Bio. (2026). Poly Adp Ribose Polymerase 1. Massive Bio.
  • R&D Systems. (n.d.). PARP Universal Colorimetric Assay. R&D Systems.
  • Annals of Urologic Oncology. (2025).
  • Li, H., & Liu, Z. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC.
  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review.
  • O'Sullivan, C. C., & Coleman, R. L. (2017).
  • Henrik's Lab. (2022). How PARP inhibitors (PARPi) work. YouTube.
  • Amsbio. (n.d.). PARP Assays. Amsbio.
  • PubChem. (n.d.). 1(2H)-Isoquinolinone. PubChem.
  • Royal Society of Chemistry. (2017). Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)
  • TCI Chemicals. (2024). SAFETY DATA SHEET - 1-Aminoisoquinoline. TCI Chemicals.
  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. PMC.
  • Herceg, Z., & Wang, Z. Q. (2001). Functions of poly(ADP-ribose) Polymerase (PARP)
  • ResearchGate. (2015). How can I detect PolyADP ribosylation (PAR) by western blot?.
  • PubChem. (n.d.). 4-Aminoisoquinoline. PubChem.
  • MedChemExpress. (n.d.). 1(2H)-Isoquinolinone. MedChemExpress.
  • AAT Bioquest. (n.d.). IC50 Calculator.
  • Apollo Scientific. (n.d.).
  • Zou, L. (2024). BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 8-Aminoisoquinoline. Fisher Scientific.
  • R&D Systems. (n.d.). Western Blot Protocol. R&D Systems.
  • Sigma-Aldrich. (n.d.). 4-Aminoisoquinoline 97. Sigma-Aldrich.

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Application Note: A Guide to Investigating 4-Aminoisoquinolin-1(2H)-one Hydrochloride in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Combination Therapy

4-Aminoisoquinolin-1(2H)-one hydrochloride belongs to a class of therapeutic agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical components of the cell's machinery for DNA repair, primarily addressing single-strand breaks (SSBs).[1][2] By inhibiting PARP, these breaks are not repaired. During DNA replication, unrepaired SSBs are converted into highly lethal DNA double-strand breaks (DSBs).[1]

In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional proteins like BRCA1 and BRCA2.[2] However, many cancers harbor mutations in these genes, rendering them deficient in HR.[2][3] This deficiency creates a critical vulnerability. When PARP is inhibited in these HR-deficient cancer cells, the resulting DSBs cannot be repaired, leading to genomic instability and ultimately, cell death.[1] This concept, where a defect in either of two genes is viable but simultaneous defects are lethal, is termed synthetic lethality .[3][4]

The principle of synthetic lethality forms the bedrock for using 4-Aminoisoquinolin-1(2H)-one hydrochloride in two primary combination strategies:

  • With DNA-Damaging Agents: In tumors with functional HR, a PARP inhibitor can be combined with chemotherapy (e.g., platinum agents, topoisomerase inhibitors) that induces DNA damage. The PARP inhibitor prevents the repair of this induced damage, overwhelming the cell and leading to synergistic cell death.[5]

  • With Other Targeted Agents: Preclinical studies show that inhibitors of pathways like PI3K or HSP90 can downregulate the expression of HR proteins, inducing a "BRCAness" phenotype in otherwise HR-proficient tumors.[6][7] Combining a PARP inhibitor with these agents can recreate a synthetic lethal scenario.[5][6]

This guide provides a structured framework and detailed protocols for the preclinical evaluation of 4-Aminoisoquinolin-1(2H)-one hydrochloride in combination therapies, from initial in vitro screening to in vivo efficacy confirmation.

Section 1: In Vitro Evaluation of Synergistic Efficacy

The initial phase of any combination study is to determine if the drugs work together to produce an effect greater than the sum of their individual effects. This is quantified as synergy.

Rationale and Experimental Design

The goal is to systematically test various concentrations of 4-Aminoisoquinolin-1(2H)-one hydrochloride and a partner drug across a panel of cancer cell lines.

Causality Behind Experimental Choices:

  • Cell Line Selection: It is crucial to include both HR-deficient (e.g., BRCA1/2 mutant) and HR-proficient cell lines. This allows for the validation of the synthetic lethality hypothesis. For example, a BRCA2-mutant pancreatic cancer line (Capan-1) would be expected to be highly sensitive, whereas a BRCA wild-type line (e.g., BxPC-3) might only show synergy when the PARP inhibitor is combined with a DNA-damaging agent.

  • Combination Agent: The choice depends on the therapeutic hypothesis. For a synthetic lethality approach in HR-proficient cells, a DNA-damaging agent like Cisplatin or Doxorubicin is a logical choice.

  • Dose-Response Matrix: A checkerboard-style layout is essential to explore the full range of interactions, from low to high concentrations of both drugs.

Protocol: Cell Viability and Synergy Assessment

This protocol outlines the measurement of cell viability to determine the half-maximal inhibitory concentration (IC50) for each drug and to calculate the Combination Index (CI) for synergy.[8][9]

Step-by-Step Methodology:

  • Cell Seeding: In a 96-well plate, seed cells at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]

  • Drug Preparation: Prepare serial dilutions of 4-Aminoisoquinolin-1(2H)-one hydrochloride and the combination agent. For the dose-response matrix, this will involve single-agent dilutions and a matrix of combined dilutions at a constant ratio (e.g., based on the ratio of their individual IC50 values).

  • Treatment: Remove the overnight media and add 100 µL of media containing the drug(s) to the appropriate wells. Include vehicle-only control wells.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72 hours).

  • Viability Measurement (ATP-based Assay):

    • Equilibrate the plate to room temperature for 30 minutes.[11]

    • Add an equal volume (100 µL) of a luminescent ATP-based reagent (e.g., CellTiter-Glo®) to each well.[11]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[11]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a microplate reader.

Data Analysis and Presentation:

  • IC50 Calculation: For single-agent treatments, normalize the data to the vehicle control (100% viability) and plot the dose-response curve using non-linear regression to determine the IC50 value for each drug.

  • Synergy Quantification (Chou-Talalay Method): Using the dose-response matrix data, calculate the Combination Index (CI) with software like CompuSyn.[8][12] The CI provides a quantitative measure of the interaction.[9]

    • CI < 1: Synergism

    • CI = 1: Additive Effect

    • CI > 1: Antagonism

DrugCell Line (HR status)IC50 (µM)
4-Aminoisoquinolin-1(2H)-one HClCell Line A (HR-Deficient)0.5
4-Aminoisoquinolin-1(2H)-one HClCell Line B (HR-Proficient)15.0
Combination Agent (e.g., Cisplatin)Cell Line B (HR-Proficient)2.5

Table 1: Hypothetical IC50 values demonstrating differential sensitivity.

Drug CombinationCell LineCombination Index (CI) at Fa 0.5*Interpretation
4-Aminoisoquinolin-1(2H)-one HCl + CisplatinCell Line B (HR-Proficient)0.4Synergism

*Fa 0.5 represents the dose combination that inhibits 50% of cell growth. Table 2: Hypothetical Combination Index data.

Workflow for In Vitro Synergy Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis cell_select Select HR-Deficient & HR-Proficient Cell Lines seed_plate Seed Cells in 96-Well Plates cell_select->seed_plate treat_cells Treat Cells (72h Incubation) seed_plate->treat_cells drug_prep Prepare Drug Dilution Matrix (Single Agents & Combos) drug_prep->treat_cells viability Perform ATP-Based Viability Assay treat_cells->viability calc_ic50 Calculate IC50 Values viability->calc_ic50 calc_ci Calculate Combination Index (CI) (Chou-Talalay Method) calc_ic50->calc_ci end Proceed to Mechanistic Studies calc_ci->end Synergy? (CI < 1)

Caption: Workflow for assessing drug synergy in vitro.

Protocol: Mechanistic Assays

After establishing synergy, the next step is to confirm the underlying mechanism—specifically, increased DNA damage and apoptosis.

A. DNA Damage Assessment (Western Blot for γH2AX) Phosphorylation of the histone variant H2AX to form γH2AX is a sensitive marker for DNA double-strand breaks.

  • Treatment: Treat cells in 6-well plates with the vehicle, single agents, and the synergistic combination for 24-48 hours.

  • Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run to separate proteins by size.[14]

  • Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.[14]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Histone H2A.X (Ser139).

  • Secondary Antibody Incubation: Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the bands. Use a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.

B. Apoptosis Assessment (Western Blot for Cleaved PARP) During apoptosis, PARP-1 is cleaved by caspases from its full-length form (~116 kDa) into two fragments (~89 kDa and ~24 kDa).[15] Detecting the 89 kDa fragment is a hallmark of apoptosis.[15][16]

The protocol is identical to the one above, but a primary antibody specific for Cleaved PARP (Asp214) is used.

Expected Outcome: The combination treatment group should show a significant increase in the intensity of both the γH2AX and cleaved PARP bands compared to the vehicle or single-agent groups.

Signaling Pathway of Combination Therapy

G cluster_replication During DNA Replication chemo DNA-Damaging Agent (e.g., Cisplatin) ssb Single-Strand Break (SSB) chemo->ssb induces parpi 4-Aminoisoquinolin-1(2H)-one HCl (PARP Inhibitor) parp_node PARP Enzyme parpi->parp_node inhibits dsb Double-Strand Break (DSB) ssb->dsb converts to ssb->parp_node recruits hr Homologous Recombination (HR Repair) dsb->hr repaired by apoptosis Apoptosis / Cell Death dsb->apoptosis triggers gamma_h2ax ↑ γH2AX dsb->gamma_h2ax parp_node->ssb repairs hr->apoptosis prevents

Caption: PARP inhibition blocks SSB repair, leading to DSBs that trigger apoptosis.

Section 2: In Vivo Assessment of Combination Efficacy

Promising in vitro results must be validated in a living organism. Xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical model.[17]

Rationale and Model Selection

The primary objective is to determine if the synergistic effects observed in vitro translate to enhanced tumor growth inhibition in vivo.

Causality Behind Experimental Choices:

  • Model: Use the cancer cell line that demonstrated the most robust and mechanistically sound synergy in vitro.

  • Study Groups: A four-arm study is standard: (1) Vehicle control, (2) 4-Aminoisoquinolin-1(2H)-one HCl alone, (3) Combination agent alone, and (4) The combination of both drugs.[18] This design allows for the assessment of each agent's contribution and the interaction effect.

  • Endpoints: The primary endpoint is typically tumor volume over time. Secondary endpoints include animal body weight (as a measure of toxicity) and survival.

Protocol: Subcutaneous Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of immunodeficient mice (e.g., NU/NU).[17]

  • Tumor Establishment: Monitor mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into the four treatment groups, ensuring the average tumor volume is similar across all groups at the start of treatment.[17]

  • Drug Administration:

    • Formulate drugs in appropriate vehicles (e.g., 4-Aminoisoquinolin-1(2H)-one HCl in a solution for oral gavage; Cisplatin in saline for intraperitoneal injection).

    • Administer drugs according to a predetermined schedule (e.g., PARP inhibitor daily for 21 days; Cisplatin once per week for 3 weeks). Dosing strategies should be optimized based on prior tolerability studies.[18]

  • Monitoring:

    • Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Record animal body weight twice weekly. Significant weight loss (>15-20%) is a sign of toxicity and may require dose reduction or cessation of treatment.

Data Analysis and Presentation: The primary output is a graph plotting the mean tumor volume for each group over time. Statistical analysis (e.g., two-way ANOVA) can be used to compare the tumor growth curves. A successful synergistic combination will result in significantly lower tumor volumes in the combination group compared to all other groups.[19]

GroupNDosing Schedule
1. Vehicle10Oral Gavage (daily) + IP Injection (weekly)
2. 4-Aminoisoquinolin-1(2H)-one HCl (50 mg/kg)10Oral Gavage (daily)
3. Cisplatin (3 mg/kg)10IP Injection (weekly)
4. Combination (Both agents)10Dosing as per single-agent arms

Table 3: Example of an in vivo study design.

Workflow for In Vivo Efficacy Study

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints implant Implant Human Tumor Cells in Mice monitor_growth Monitor Tumor Growth to ~150 mm³ implant->monitor_growth randomize Randomize Mice into 4 Groups: - Vehicle - Drug A - Drug B - Combo monitor_growth->randomize administer Administer Treatments (e.g., 21-day cycle) randomize->administer measure Measure Tumor Volume & Body Weight (2x/week) administer->measure analyze Plot Tumor Growth Curves measure->analyze stat_test Statistical Analysis analyze->stat_test end Successful Preclinical Proof-of-Concept stat_test->end Synergistic Inhibition?

Caption: Workflow for a preclinical xenograft combination therapy study.

Conclusion and Future Directions

This guide provides the foundational protocols to rigorously evaluate the combination potential of 4-Aminoisoquinolin-1(2H)-one hydrochloride. A successful outcome from these studies—demonstrating strong, mechanistically-driven synergy in vitro that translates to significant tumor growth inhibition in vivo at well-tolerated doses—provides a strong rationale for advancing the combination toward clinical development.

Future work could involve pharmacodynamic studies to confirm target engagement in tumor tissue, testing in more complex patient-derived xenograft (PDX) models, and exploring combinations with other classes of drugs, such as immunotherapy, to further enhance anti-tumor efficacy.[6]

References

  • Chou, T.C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. [Link]

  • Rehman, F. L., et al. (2011). Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. Journal of the National Cancer Institute, 103(1), 1-2. [Link]

  • Borde, A., et al. (2017). Drug Driven Synthetic Lethality: bypassing tumor cell genetics with a combination of Dbait and PARP inhibitors. Molecular Cancer Therapeutics, 16(10), 2224-2235. [Link]

  • Li, A., et al. (2023). Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer. Journal of Translational Medicine, 21(1), 743. [Link]

  • Chou, T.C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. [Link]

  • Lord, C. J., & Ashworth, A. (2017). The DNA Damaging Revolution: PARP Inhibitors and Beyond. Journal of Clinical Oncology, 35(13), 1391-1400. [Link]

  • The GIST. (2016). PARP inhibitors: Synthetic Lethality. theGIST. [Link]

  • Pothuri, B. (2022). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. Cancers, 14(19), 4847. [Link]

  • Lee, J. J., & Kong, M. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou–Talalay Method—Letter. Cancer Research, 70(15), 6422-6422. [Link]

  • Saravani, R., et al. (2017). PARP Inhibitors and DNA Repair: A Novel Beneficial Approach for Targeting Synthetic Lethal Tumor Cells. Gene, Cell and Tissue, 4(3), e62160. [Link]

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  • Li, H., et al. (2022). PARP inhibitors as single agents and in combination therapy: the most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers. Expert Opinion on Investigational Drugs, 31(6), 607-631. [Link]

  • Gilbert, D. F., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1507, 65-75. [Link]

  • Li, H., et al. (2022). PARP inhibitors as single agents and in combination therapy: the most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers. Expert Opinion on Investigational Drugs, 31(6), 607-631. [Link]

  • Peterson, J. J., & Houghton, P. J. (2004). A model-based approach for assessing in vivo combination therapy interactions. Clinical Cancer Research, 10(16), 5597-5604. [Link]

  • Pharmacy Times. (2016). PARP Inhibitor Combination Therapy Could Enhance Cancer Treatment. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Cell Viability Assays. [Link]

  • JoVE. (2022). Viability Assays For Cells In Culture l Protocol Preview. YouTube. [Link]

  • Douglas College. (2020). Apoptosis assays: western blots. YouTube. [Link]

  • Lee, J. J., & Kong, M. (2012). Assessing Interactions for Fixed-Dose Drug Combinations in Subcutaneous Tumor Xenograft Studies. Journal of Biopharmaceutical Statistics, 22(1), 10-23. [Link]

  • OriGene Technologies, Inc. (n.d.). Western Blot Protocol. [Link]

  • Squatrito, M., et al. (2015). Combination therapy in a xenograft model of glioblastoma: Enhancement of the antitumor activity of temozolomide by an MDM2 antagonist. Journal of Neurosurgery, 123(5), 1266-1277. [Link]

  • Liu, Z., et al. (2015). In vivo combination therapy. (a) Tumor growth curves of mice... ResearchGate. [Link]

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Application Notes & Protocols for Preclinical Evaluation of 4-Aminoisoquinolin-1(2H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development

Introduction

4-Aminoisoquinolin-1(2H)-one hydrochloride is a heterocyclic organic compound that serves as a critical structural motif in medicinal chemistry.[1][2] While it is often utilized as a building block for more complex molecules, its core structure is closely related to known inhibitors of Poly (ADP-ribose) polymerase (PARP), such as 5-Aminoisoquinoline.[3][4] PARP enzymes, particularly PARP-1, are pivotal in the cellular response to DNA damage. Their inhibition has become a validated therapeutic strategy in oncology and is under active investigation for other conditions involving cellular stress and death, such as ischemia-reperfusion injury and severe inflammation.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of animal models for the preclinical evaluation of 4-Aminoisoquinolin-1(2H)-one hydrochloride. As its mechanism is presumed to involve PARP inhibition, the protocols and rationale presented herein are centered around three key therapeutic areas: Oncology, Ischemia-Reperfusion Injury, and Inflammation. The guide emphasizes the causality behind experimental design choices to ensure robust and translatable findings.

Section 1: Mechanistic Framework: The Role of PARP-1 in Disease

Before selecting an animal model, it is crucial to understand the underlying mechanism of the therapeutic target. PARP-1 is a nuclear enzyme that detects single-strand breaks (SSBs) in DNA. Upon binding to damaged DNA, PARP-1 catalyzes the cleavage of NAD+ into nicotinamide and ADP-ribose, forming long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, creates a negatively charged scaffold that recruits DNA repair machinery to the site of damage.

Inhibitors of PARP, therefore, prevent the repair of SSBs. These unrepaired SSBs degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, DSBs can be efficiently repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with mutations in HR-pathway genes like BRCA1 or BRCA2, the accumulation of DSBs leads to genomic instability and cell death. This concept is known as synthetic lethality and is the cornerstone of PARP inhibitor efficacy in oncology.[5]

Beyond cancer, the overactivation of PARP-1 can be detrimental. In ischemia-reperfusion injury, massive DNA damage caused by oxidative stress leads to PARP-1 hyperactivation, depleting cellular NAD+ and ATP stores and triggering cell death.[6] Similarly, in inflammation, PARP-1 can act as a coactivator for transcription factors like NF-κB, promoting the expression of pro-inflammatory mediators.[7][8]

PARP_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutated Cancer Cell + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1_active PARP-1 Activation (PARylation) DNA_SSB->PARP1_active SSB_Repair SSB Repair Complex Recruitment PARP1_active->SSB_Repair Repair_Success DNA Integrity Restored SSB_Repair->Repair_Success DNA_SSB_cancer DNA Single-Strand Break (SSB) PARP1_inhibited PARP-1 Trapping & Inhibition DNA_SSB_cancer->PARP1_inhibited PARP_Inhibitor 4-Aminoisoquinolin-1(2H)-one (PARP Inhibitor) PARP_Inhibitor->PARP1_inhibited blocks SSB_unrepaired Unrepaired SSB PARP1_inhibited->SSB_unrepaired DSB Replication Fork Collapse (DSB Formation) SSB_unrepaired->DSB HR_Deficiency Defective Homologous Recombination (HR) (BRCA1/2 Mutation) DSB->HR_Deficiency cannot repair Cell_Death Genomic Instability & Apoptosis HR_Deficiency->Cell_Death Xenograft_Workflow cluster_workflow Subcutaneous Xenograft Study Workflow Acclimatize 1. Animal Acclimatization (1-2 weeks) Implant 2. Tumor Cell/Fragment Implantation (Subcutaneous) Acclimatize->Implant Monitor 3. Tumor Growth Monitoring Implant->Monitor Randomize 4. Randomization (Tumor Volume ~100-150 mm³) Monitor->Randomize Treatment 5. Treatment Initiation (Vehicle vs. Drug) Randomize->Treatment Endpoint 6. Endpoint Analysis (Tumor Volume, Body Weight) Treatment->Endpoint Harvest 7. Tissue Harvest (Tumor, Plasma, Organs) Endpoint->Harvest

Caption: A typical workflow for a xenograft efficacy study.

Protocol: CDX Efficacy Study in Nude Mice

Objective: To evaluate the anti-tumor activity of 4-Aminoisoquinolin-1(2H)-one hydrochloride in a BRCA-deficient human cancer xenograft model.

Materials:

  • Human cancer cell line with known BRCA mutation (e.g., CAPAN-1 pancreatic cancer)

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel® or similar basement membrane matrix

  • Sterile PBS, cell culture medium, syringes, and needles

  • Calipers for tumor measurement

  • 4-Aminoisoquinolin-1(2H)-one hydrochloride and selected vehicle

Procedure:

  • Cell Preparation: Culture CAPAN-1 cells under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of cold sterile PBS and Matrigel® to a final concentration of 5-10 x 10⁷ cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When mean tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group), ensuring similar mean tumor volumes across groups.

    • Group 1: Vehicle Control (e.g., Saline, PO, daily)

    • Group 2: 4-Aminoisoquinolin-1(2H)-one HCl (e.g., 50 mg/kg, PO, daily)

    • Group 3 (Optional): Positive Control (e.g., Olaparib, 50 mg/kg, PO, daily)

  • Treatment and Monitoring: Administer the assigned treatments for a predefined period (e.g., 21-28 days). Monitor tumor volume and body weight 2-3 times per week. Observe for any signs of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if treated animals show significant body weight loss (>20%) or other signs of distress.

  • Data Analysis: Primary endpoints are Tumor Growth Inhibition (TGI) and changes in body weight. At termination, tumors can be excised for pharmacodynamic biomarker analysis (e.g., PARylation levels by Western blot or IHC).

Section 4: Ischemia-Reperfusion (I/R) Injury Models

The therapeutic potential of PARP inhibitors in I/R injury stems from their ability to prevent the massive cellular energy depletion caused by PARP-1 hyperactivation following oxidative stress. [6]

Model Selection Rationale

Animal models of I/R involve temporarily occluding a major artery supplying an organ, followed by removal of the occlusion to allow reperfusion. [9]* Renal I/R: Involves clamping the renal pedicle. It is a robust and widely used model. Endpoints include serum creatinine, blood urea nitrogen (BUN), and histological damage scoring.

  • Cardiac I/R: Involves ligating a coronary artery (e.g., the left anterior descending artery). It models myocardial infarction. Endpoints include infarct size (TTC staining), cardiac function (echocardiography), and cardiac troponins. [10]

Protocol: Murine Renal Ischemia-Reperfusion Model

Objective: To assess the protective effect of 4-Aminoisoquinolin-1(2H)-one hydrochloride against renal I/R injury.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetics (e.g., isoflurane or ketamine/xylazine)

  • Surgical tools, microvascular clamps, and sutures

  • Heating pad to maintain body temperature

  • Compound and vehicle

Procedure:

  • Pre-treatment: Administer the compound or vehicle (e.g., 30-60 minutes before surgery) via the desired route (e.g., IP or IV for acute effect).

    • Group 1: Sham + Vehicle

    • Group 2: I/R + Vehicle

    • Group 3: I/R + 4-Aminoisoquinolin-1(2H)-one HCl

  • Anesthesia and Surgery: Anesthetize the mouse and place it on a heating pad. Make a midline laparotomy incision to expose the kidneys.

  • Ischemia Induction: Carefully isolate the left renal pedicle (containing the renal artery and vein) and apply a microvascular clamp to induce ischemia. A color change from pink to dark purple confirms occlusion. The duration of ischemia is typically 25-30 minutes. The right kidney is often removed (nephrectomy) to ensure that renal function measurements reflect the injury to the left kidney.

  • Reperfusion: After the ischemic period, remove the clamp to initiate reperfusion. The kidney should regain its pink color.

  • Closure: Close the abdominal wall and skin with sutures. Provide post-operative analgesia and allow the animal to recover.

  • Sham Control: Sham-operated animals undergo the same surgical procedure, including isolation of the renal pedicle, but the clamp is not applied.

  • Endpoint Analysis (24-48h post-reperfusion):

    • Blood Collection: Collect blood via cardiac puncture to measure serum creatinine and BUN levels.

    • Tissue Collection: Perfuse the animal with saline and harvest the ischemic kidney. One section can be fixed in formalin for H&E staining (histological damage scoring), while another can be snap-frozen for molecular analysis.

Section 5: Acute Inflammation Models

PARP inhibitors can modulate inflammation by limiting the activation of pro-inflammatory signaling pathways. [8][11]Simple, acute models are excellent for initial screening of anti-inflammatory activity.

Model Selection Rationale
  • Carrageenan-Induced Paw Edema: This is a classic, highly reproducible model of acute inflammation. [12]Injection of carrageenan into the paw induces a biphasic inflammatory response characterized by edema (swelling), which can be easily quantified.

Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To determine the anti-inflammatory effect of 4-Aminoisoquinolin-1(2H)-one hydrochloride.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • 1% Carrageenan solution in sterile saline

  • Plebysmometer or digital calipers

  • Compound and vehicle

Procedure:

  • Pre-treatment: Administer the compound or vehicle 1 hour before carrageenan injection.

    • Group 1: Vehicle Control

    • Group 2: 4-Aminoisoquinolin-1(2H)-one HCl (e.g., 50 mg/kg, PO)

    • Group 3: Positive Control (e.g., Indomethacin, 10 mg/kg, PO)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. The percentage inhibition of edema by the drug is calculated relative to the vehicle control group.

Conclusion

The preclinical evaluation of 4-Aminoisoquinolin-1(2H)-one hydrochloride requires a rational, mechanism-driven approach to animal model selection. Based on its structural similarity to known PARP inhibitors, testing in oncology, ischemia-reperfusion, and inflammation models is warranted. Foundational PK/Tox studies are a non-negotiable first step to ensure that efficacy studies are conducted with relevant and safe dose levels. For oncology, PDX models offer the highest translational value, while for I/R and inflammation, well-established surgical and chemical-induced models provide robust and reproducible platforms for assessing therapeutic potential. The protocols outlined in this guide provide a solid framework for the rigorous in vivo characterization of this promising compound.

References

Please note that URLs were verified at the time of generation and may be subject to change.

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]

  • Pillai, M. M., et al. (2017). Testing PARP Inhibitors Using a Murine Xenograft Model. Methods in Molecular Biology. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences. [Link]

  • Wang, Y., et al. (2023). Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer. MDPI. [Link]

  • Clovis Oncology. (2018). Preclinical evaluation of the PARP inhibitor rucaparib in combination with PD-1 and PD-L1 inhibition in a syngeneic BRCA1 mutant ovarian cancer model. ResearchGate. [Link]

  • Lin, C-Y., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]

  • Lord, C. J., & Ashworth, A. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology. [Link]

  • Cancer Therapy Advisor. (2017). PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. Cancer Therapy Advisor. [Link]

  • FDA. (n.d.). Single dose toxicity studies. FDA Access Data. [Link]

  • Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • AACR. (2014). Preclinical evaluation of a PARP inhibitor in mice representing genetically different subtypes of pancreatic cancers. AACR Journals. [Link]

  • Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget. [Link]

  • Crown Bioscience. (2024). Establishment of PARP Inhibitor-Induced Resistant Patient-Derived Ovarian Cancer Xenograft Models. Crown Bioscience. [Link]

  • Tobar, J. A., et al. (2021). Editorial: Mechanisms of Ischemia-Reperfusion Injury in Animal Models and Clinical Conditions: Current Concepts of Pharmacological Strategies. Frontiers in Pharmacology. [Link]

  • Moore-Olufemi, S. D., et al. (2011). Animal models of ischemia-reperfusion-induced intestinal injury: progress and promise for translational research. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • Timmers, L., et al. (2022). Large animal models of cardiac ischemia-reperfusion injury: Where are we now?. Frontiers in Cardiovascular Medicine. [Link]

  • Toh, Y-C., et al. (2017). In vitro Models of Ischemia-Reperfusion Injury. Comprehensive Physiology. [Link]

  • Weissenbacher, A., et al. (2021). Novel, Innovative Models to Study Ischemia/Reperfusion-Related Redox Damage in Organ Transplantation. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Preclinical animal toxicology studies. NCBI. [Link]

  • FDA. (n.d.). Pharmacology Review(s). FDA Access Data. [Link]

  • MySkinRecipes. (n.d.). 4-Aminoisoquinolin-1(2H)-one hydrochloride. MySkinRecipes. [Link]

  • PubChem. (n.d.). Isoquinolin-3-one, 1,2,3,4-tetrahydro-1-(p-aminophenyl)-, hydrochloride. PubChem. [Link]

  • Panwar, L., et al. (2026). Isoquinoline‐1(2H)‐one core containing drugs. ResearchGate. [Link]

  • Wang, H., et al. (2016). Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives. Organic Chemistry Frontiers. [Link]

  • Muhi-eldeen, Z., et al. (2012). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. Molecules. [Link]

  • Patsnap. (2024). What is the mechanism of Quinisocaine hydrochloride?. Patsnap Synapse. [Link]

  • Antkiewicz-Michaluk, L., et al. (2017). Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression. Pharmacological Reports. [Link]

  • Li, X., et al. (2016). The comparison of animal models for premature ovarian failure established by several different source of inducers. Regulatory Toxicology and Pharmacology. [Link]

  • Szczewski, F., et al. (n.d.). 1-[(IMIDAZOLIN-2-YL)AMINO]INDOLINE AND 1-[(IMIDAZOLIN-2- YL)AMINO]1,2,3,4-TETRAHYDROQUINOLINE DERIVATIVES: NEW INSIGHTS INTO THEIR CIRCULATORY ACTIVITIES. Acta Poloniae Pharmaceutica. [Link]

  • Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry. [Link]

  • Al-Majdoub, Z. M., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. MDPI. [Link]

Sources

Troubleshooting & Optimization

optimizing 4-Aminoisoquinolin-1(2H)-one hydrochloride dosage for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Dosage Optimization & Handling for Cell Culture Applications
Executive Summary

4-Aminoisoquinolin-1(2H)-one hydrochloride (often abbreviated as 4-AIQ or 4-Amino-1,2-dihydroisoquinolin-1-one HCl) is a potent, water-soluble inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3][4] Unlike broad-spectrum alkylating agents, this compound functions primarily by inhibiting the DNA Base Excision Repair (BER) pathway.[5]

Crucial Operational Insight: In cell culture, this compound is rarely cytotoxic as a single agent (monotherapy) in proficient cells.[5] Its primary utility is as a chemo- or radio-sensitizer .[5] Users frequently misinterpret "lack of cell death" in monotherapy as a dosage failure.[5] This guide corrects that misconception by focusing on functional inhibition and synthetic lethality workflows.[5]

Module 1: Reconstitution & Storage (The "Before" Phase)

The Challenge: While the hydrochloride salt form confers water solubility, direct dissolution in culture media can cause local pH shock or precipitation due to the common ion effect with salts in the media.[5]

Protocol: Stock Solution Preparation

  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred solvent for the primary stock to ensure sterility and long-term stability.[5] While water-soluble, aqueous stocks degrade faster at -20°C.[5]

  • Concentration: Prepare a 10 mM to 50 mM stock.

    • Calculation: MW = 196.63 g/mol .[5]

    • To make 10 mM stock: Dissolve 1.97 mg in 1 mL DMSO.[5]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C (6 months) or -20°C (1 month).

Visual Workflow: Stock Preparation

StockPrep Powder Lyophilized Powder (Store RT/Desiccated) Weigh Weighing (Sterile Environment) Powder->Weigh Dissolve Dissolve in DMSO (Target: 10-50 mM) Weigh->Dissolve Aliquot Aliquot (Avoid Freeze-Thaw) Dissolve->Aliquot Storage Storage (-20°C or -80°C) Aliquot->Storage

Figure 1: Optimal workflow for reconstituting 4-Aminoisoquinolin-1(2H)-one HCl to maintain stability.

Module 2: Dosage Optimization (The "During" Phase)

Scientific Logic: PARP inhibitors (PARPi) exhibit a "threshold effect."[5] Once PARP is fully inhibited (usually >90%), adding more drug does not increase efficacy but increases off-target toxicity.[5] Therefore, finding the Minimal Effective Concentration (MEC) is vital.[5]

Experimental Protocol: Determining the IC50

Objective: Determine the concentration required to inhibit 50% of PARP activity or sensitize cells to a DNA damaging agent.[5]

Materials:

  • Target Cells (e.g., HeLa, MCF-7, or BRCA-deficient lines).

  • DNA Damaging Agent (e.g., H2O2, Methyl Methanesulfonate (MMS), or Temozolomide) – Required for sensitization assays.

  • Assay Reagent: CCK-8 or MTT.[5]

Step-by-Step Methodology:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Dose Matrix:

    • Row A: Vehicle Control (DMSO < 0.5%).[4][5]

    • Row B-H: Serial dilution of 4-Aminoisoquinolin-1(2H)-one HCl (Range: 0.1 µM to 100 µM ).[5]

  • Sensitization Step (Critical):

    • Monotherapy Arm: Add PARPi alone.[5]

    • Combination Arm: Add PARPi + Fixed dose of DNA damaging agent (e.g., 100 µM H2O2).[5]

  • Incubation: Incubate for 48–72 hours.

  • Readout: Measure absorbance/fluorescence.

Data Summary: Recommended Concentration Ranges
ApplicationWorking ConcentrationDurationNotes
PARP Inhibition (Biochemical) 1 – 10 µM1 – 4 hrsRapid onset; used for short-term signaling studies.
Chemosensitization 10 – 30 µM24 – 72 hrsCo-treat with alkylating agents (e.g., Temozolomide).[5]
Synthetic Lethality 1 – 10 µM5 – 7 daysSpecific to BRCA1/2 deficient cells.[5] Long incubation required.[5]
Ischemia/Reperfusion Models 30 – 100 µM12 – 24 hrsHigher doses often needed to block massive oxidative stress.[5]

Visual Mechanism: PARP Inhibition & Synthetic Lethality

Mechanism SSB Single Strand Break (SSB) (Caused by ROS/Alkylating Agents) PARP PARP-1 Recruitment SSB->PARP Inhibitor 4-Aminoisoquinolin-1(2H)-one (Binds PARP Catalytic Domain) PARP->Inhibitor Inhibition Trapping PARP Trapping (Complex frozen on DNA) Inhibitor->Trapping Collapse Replication Fork Collapse (During S-Phase) Trapping->Collapse DSB Double Strand Break (DSB) Collapse->DSB Repair Homologous Recombination (HR) DSB->Repair HR Proficient Cells (Survival) Death Cell Death (Apoptosis/Mitotic Catastrophe) DSB->Death HR Deficient Cells (Synthetic Lethality)

Figure 2: Mechanism of Action.[3] 4-AIQ traps PARP on DNA, converting single-strand breaks into lethal double-strand breaks in repair-deficient cells.

Module 3: Troubleshooting Guide
Issue 1: "I treated my cells with 50 µM, but they are still growing normally."
  • Diagnosis: You are likely treating HR-proficient cells (e.g., wild-type fibroblasts or cancer cells with functional BRCA) without a sensitizing agent.[5]

  • The Fix: PARP inhibitors are cytostatic, not cytotoxic, in healthy cells.

    • Verify Cell Line: Check if your cell line is BRCA-deficient.[5]

    • Add Stressor: Combine the treatment with an alkylating agent (e.g., MMS) or oxidative stressor.[5] The PARP inhibitor should shift the IC50 of the stressor to the left (make the cells more sensitive).[5]

Issue 2: Precipitation observed in the culture well.
  • Diagnosis: "Salting out" effect.[5] The HCl salt may react with high-concentration phosphate buffers or the drug concentration exceeds solubility in the aqueous phase (>100 µM).[5]

  • The Fix:

    • Dilute the DMSO stock into pre-warmed media rapidly while vortexing.

    • Do not exceed 0.5% final DMSO concentration.[5]

    • Lower the working concentration to <50 µM.[5]

Issue 3: Inconsistent results between replicates.
  • Diagnosis: PARP activity recovers very quickly.[5]

  • The Fix:

    • Pre-treatment: Add the inhibitor 1 hour before adding the DNA damaging agent to ensure the enzyme is blocked prior to damage induction.[5]

    • Refresh Media: PARP inhibitors can be unstable in media over 72 hours.[5] Refresh media (with drug) every 48 hours for long-term assays.

Frequently Asked Questions (FAQs)

Q1: Can I dissolve the powder directly in PBS? A: While technically possible due to the HCl salt, we recommend dissolving in DMSO first to create a high-concentration stock (e.g., 50 mM). Direct dissolution in PBS at high concentrations can be slow and may result in pH changes that affect cell viability before the drug even acts.[5]

Q2: How does 4-Aminoisoquinolin-1(2H)-one compare to Olaparib? A: Olaparib is a later-generation, clinically approved PARP inhibitor with higher potency (nM range) and stronger "PARP trapping" ability. 4-Aminoisoquinolin-1(2H)-one is an earlier generation isoquinolinone derivative.[5] It is excellent for mechanistic studies and is often more cost-effective for general screening, but requires higher doses (µM range) compared to Olaparib.[5]

Q3: Is this compound light sensitive? A: Isoquinolinone derivatives are generally stable, but as a best practice, we recommend protecting stocks from light (amber tubes or foil wrap) to prevent any potential photo-degradation over long storage periods.

References
  • PubChem. 1(2H)-Isoquinolinone, 4-amino-, hydrochloride.[5] National Library of Medicine.[5] Available at: [Link][5]

  • Virág, L., & Szabó, C. (2002).[5] The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[3][5][6] Pharmacological Reviews.[5] (Discusses the mechanism of isoquinolinone-based PARP inhibitors). Available at: [Link]

  • Jagtap, P., & Szabó, C. (2005).[5] Poly(ADP-ribose) polymerase and the therapeutic effects of its inhibitors. Nature Reviews Drug Discovery.[5] (Overview of PARP inhibitor classes including isoquinolinones). Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of 4-Aminoisoquinolin-1(2H)-one Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Aminoisoquinolin-1(2H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of solutions containing this compound. As a potent PARP inhibitor, maintaining the integrity of 4-Aminoisoquinolin-1(2H)-one hydrochloride in solution is critical for obtaining accurate and reproducible experimental results.

This resource provides a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format. These directly address specific issues you may encounter during your experiments, explaining the underlying chemical principles and offering practical, field-proven solutions.

I. Core Concepts: Understanding the Stability of 4-Aminoisoquinolin-1(2H)-one Hydrochloride

Q1: What are the key factors that influence the stability of 4-Aminoisoquinolin-1(2H)-one hydrochloride in solution?

The stability of 4-Aminoisoquinolin-1(2H)-one hydrochloride in solution is primarily influenced by several factors:

  • pH: The pH of the solution is a critical determinant of stability. As a hydrochloride salt, this compound is generally more stable in acidic conditions. Alkaline environments can lead to base-catalyzed hydrolysis.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][2] Therefore, proper temperature control during storage and handling is essential.

  • Light Exposure: Exposure to light, particularly UV radiation, can induce photodegradation. It is crucial to protect solutions from light to prevent the formation of degradation products.

  • Oxidizing Agents: The aminoisoquinoline core can be susceptible to oxidation. Contact with strong oxidizing agents should be avoided.

  • Solvent Choice: The choice of solvent can impact both solubility and stability. While the hydrochloride salt form enhances water solubility, the use of co-solvents may be necessary for certain applications and can influence the degradation kinetics.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered when working with 4-Aminoisoquinolin-1(2H)-one hydrochloride solutions and provides step-by-step guidance for resolution.

Q2: I'm observing a decrease in the potency of my 4-Aminoisoquinolin-1(2H)-one hydrochloride solution over time. What could be the cause?

A decrease in potency is a common indicator of chemical degradation. The most likely culprits are hydrolytic degradation, photodegradation, or thermal degradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for decreased potency.

Detailed Steps:

  • Review Storage Conditions: Immediately verify the storage temperature and light protection of your solution. Compare your current practice with the recommended storage conditions.

  • Measure Solution pH: Use a calibrated pH meter to check the pH of your stock solution. If the pH is neutral or alkaline (above 6), base-catalyzed hydrolysis is a strong possibility.[3]

  • Perform Analytical Characterization: If possible, analyze a sample of the degraded solution using a stability-indicating method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify any degradation products.[4]

  • Implement Corrective Actions:

    • For pH-related degradation: Prepare fresh solutions in a slightly acidic buffer (pH 4-6).

    • For photodegradation: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

    • For thermal degradation: Ensure solutions are stored at the recommended temperature, typically 2-8°C for short-term storage and -20°C or -80°C for long-term storage.

Q3: My 4-Aminoisoquinolin-1(2H)-one hydrochloride solution appears cloudy or has visible precipitates. What should I do?

Cloudiness or precipitation can be due to several factors, including poor solubility, degradation leading to insoluble products, or a phenomenon known as disproportionation.

Troubleshooting Workflow:

ForcedDegradation Start 4-Aminoisoquinolin-1(2H)-one Hydrochloride Solution Hydrolytic Hydrolytic Stress (Acidic, Basic, Neutral pH) Start->Hydrolytic Oxidative Oxidative Stress (e.g., H2O2) Start->Oxidative Photolytic Photolytic Stress (UV/Vis Light) Start->Photolytic Thermal Thermal Stress (Elevated Temperature) Start->Thermal Analysis Analyze by LC-MS/MS - Identify Degradation Products - Determine Degradation Pathways Hydrolytic->Analysis Oxidative->Analysis Photolytic->Analysis Thermal->Analysis

Caption: Workflow for forced degradation studies.

General Protocol for Forced Degradation:

  • Prepare Solutions: Prepare solutions of 4-Aminoisoquinolin-1(2H)-one hydrochloride in the appropriate stress media (e.g., 0.1 M HCl for acidic hydrolysis, 0.1 M NaOH for basic hydrolysis, 3% H₂O₂ for oxidation).

  • Apply Stress: Expose the solutions to the respective stress conditions (e.g., heat for thermal degradation, UV/Vis light for photodegradation).

  • Monitor Degradation: At various time points, withdraw aliquots and analyze them using a suitable analytical method like HPLC or LC-MS to monitor the formation of degradation products.

  • Characterize Degradants: For significant degradation products, use techniques like high-resolution mass spectrometry (HRMS) and NMR to elucidate their structures.

Potential Degradation Pathways:

  • Hydrolysis: Under basic conditions, the lactam ring of the isoquinolinone core is susceptible to hydrolysis. Deamination of the amino group is also a possibility under harsh hydrolytic conditions. [5]* Oxidation: The primary amine and the electron-rich aromatic system are potential sites of oxidation, which could lead to the formation of N-oxides, hydroxylated species, or other oxidative degradation products.

  • Photodegradation: UV and visible light can provide the energy for various photochemical reactions, including oxidation and rearrangement of the molecular structure.

  • Thermal Degradation: At elevated temperatures, decarboxylation and deamination are common degradation pathways for amino acids and related structures. [1][2]

IV. References

  • Yoshida, M. I., Gomes, E. C. L., Vianna Soares, C. D., & Oliveira, M. A. (2011). Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. Drug Development and Industrial Pharmacy, 37(6), 638–647. [Link]

  • Cai, C., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14(1), 1-12. [Link]

  • Haji, G., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(43), 16017-16032. [Link]

  • Al-Sanea, M. M., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules, 27(12), 3797. [Link]

  • Cai, C., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. PubMed, 39587210. [Link]

  • PubChem. (n.d.). Isoquinolin-3-one, 1,2,3,4-tetrahydro-1-(p-aminophenyl)-, hydrochloride. National Center for Biotechnology Information. [Link]

  • Sato, K., et al. (2007). Hydrothermal Degradation of Amino Acids. Chemistry – A European Journal, 13(18), 5088-5095. [Link]

  • Kumar, A., et al. (2017). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 145, 446-454. [Link]

  • Reddy, G. S., et al. (2013). Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. Journal of Pharmaceutical and Biomedical Analysis, 85, 135-143. [Link]

  • Cai, C., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. ResearchGate. [Link]

  • Wang, W., et al. (2018). Mechanism of PARP inhibitor resistance and potential overcoming strategies. Cellular and Molecular Life Sciences, 75(15), 2735-2748. [Link]

  • Singh, S., et al. (2013). Proposed degradation pathways of the drug under different hydrolytic conditions. Journal of Pharmaceutical and Biomedical Analysis, 83, 19-27. [Link]

  • Al-Adham, I. S. I., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Frontiers in Chemistry, 12, 1355835. [Link]

  • Zou, C., et al. (2024). Clinical approaches to overcome PARP inhibitor resistance. Molecular Cancer, 23(1), 1-15. [Link]

  • Pokar, K., et al. (2020). LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation path. Journal of Analytical Science and Technology, 11(1), 1-13. [Link]

  • Zhang, Y., et al. (2024). Photodegradation of Propaquizafop in Water Under UV Irradiation: The Identification of Transformation Products and Elucidation of Photodegradation Pathway. Molecules, 29(24), 5698. [Link]

  • Wang, C., et al. (2013). Photodegradation of quinestrol in waters and the transformation products by UV irradiation. Chemosphere, 90(2), 641-648. [Link]

  • Al-Adham, I. S. I., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). ResearchGate. [Link]

  • McCann, K. (2020). Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells. Cancers, 12(6), 1589. [Link]

  • Kulkarni, A. A., & Nanda, R. K. (2012). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research, 12(1), 69-75. [Link]

  • Zhang, J., et al. (2018). Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation. AAPS PharmSciTech, 19(3), 1365–1373. [Link]

  • McCann, K. (2018, July 30). Identifying Strategies to Overcoming PARP Inhibitor Resistance in Ovarian Cancer [Video]. YouTube. [Link]

  • Bowers, J. S., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 19(2), 274-279. [Link]

  • Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588–592. [Link]

  • Delgado, D. R., et al. (2020). Drug Solubility in Water and Dimethylsulfoxide. Journal of Chemical & Engineering Data, 65(11), 5319-5328. [Link]

  • Jonkers, J. (2024, May 9). Understanding and Overcoming PARP Inhibitor Resistance [Video]. YouTube. [Link]

  • Nicol, T. (2021). How to find a solubility data for a chemical?. ResearchGate. [Link]

  • Aggarwal, A., & Singh, H. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Pharmaceutical Biology, 50(6), 756–762. [Link]

  • Edelmann, F. T. (2021). Solubility of drugs in ethanol and dmso. ResearchGate. [Link]

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Technical Support Center: Optimizing Assays for 4-Aminoisoquinolin-1(2H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Standard Protocol

Welcome to the Technical Support Center. You are likely working with 4-Aminoisoquinolin-1(2H)-one hydrochloride (or its derivatives) as a scaffold for PARP inhibition or related DNA damage response (DDR) pathways. While structurally simple, this molecule presents a "triad of instability" in high-throughput screening (HTS) and mechanistic assays: solubility artifacts , oxidative degradation , and photophysical interference .

This guide moves beyond the Certificate of Analysis. It addresses the specific, often unreported behaviors of aminoisoquinolinones that lead to false negatives (loss of potency) or false positives (assay interference).

Module 1: Solubility & Chemical Integrity

The "Salt Trap" in Biological Buffers

Q: Why does my compound precipitate immediately upon addition to the assay buffer (PBS/Tris), even though the DMSO stock is clear?

A: This is a classic pH-shock precipitation event specific to hydrochloride salts of weak bases.

  • The Mechanism: 4-Aminoisoquinolin-1(2H)-one HCl is the protonated salt form. It is highly soluble in water/DMSO due to the charge. However, the pKa of the isoquinolinone nitrogen is relatively low (~5.14 for the core ring). When you dilute the acidic HCl stock (pH < 4 locally) into a neutral buffer (pH 7.4), the compound rapidly deprotonates to its free base form.

  • The Pitfall: The free base of aminoisoquinolinones often has significantly lower aqueous solubility than the salt. If your final assay concentration exceeds the thermodynamic solubility of the free base (often < 100 µM), it crashes out as micro-crystals.

  • Impact: These crystals scatter light (false absorbance signals) and reduce the effective concentration (false inactivity).

Protocol: The "Step-Down" Dilution Method Do not spike 100% DMSO stock directly into the assay well.

  • Prepare Intermediate: Dilute DMSO stock 1:10 into a slightly acidic buffer (e.g., 20 mM MES, pH 6.0) first.

  • Final Dilution: Add this intermediate to the final assay buffer. This gradient prevents the rapid local pH spike that nucleates crystals.

DMSO Stability & Oxidation

Q: My DMSO stock solution turned from colorless to pale yellow/brown after 48 hours at room temperature. Is it still usable?

A: Discard it. The color change indicates oxidative degradation of the exocyclic amine.

  • The Mechanism: The 4-amino group is electron-rich and susceptible to oxidation. DMSO is not inert; it can act as a mild oxidant, especially if "wet" (hygroscopic absorption of water). This leads to the formation of azo-dimers or oxidative deamination products [1].

  • Storage Rule: Store stocks at -20°C or -80°C under argon/nitrogen. Never store 4-aminoisoquinolinones in DMSO at room temperature for >12 hours.

Module 2: Assay Interference (The Silent Killer)

Fluorescence Quenching & Autofluorescence

Q: I am running a PARP activity assay using a fluorogenic substrate, but my IC50 curves are erratic. Why?

A: Isoquinolinone derivatives are intrinsic fluorophores .

  • The Mechanism: The isoquinolinone core absorbs in the UV/Blue region (300–360 nm) and emits in the Blue/Green region (400–500 nm) [2].

  • The Conflict: If your assay uses a fluorophore like AMC (7-Amino-4-methylcoumarin) or DAPI , the compound's emission will overlap with the assay signal (Autofluorescence), or its absorption will block the excitation light (Inner Filter Effect).

Diagnostic Workflow: The "Mock" Assay Before running your enzyme plate, run a "compound-only" plate:

  • Add compound at varying concentrations to the assay buffer (no enzyme, no substrate).

  • Measure fluorescence at your assay's Ex/Em wavelengths.

  • Result: If signal increases with concentration, you have Autofluorescence . If signal decreases (relative to buffer), you have Quenching/IFE .

Visualizing the Interference Pathway

The following diagram illustrates the decision logic for diagnosing assay artifacts associated with this scaffold.

AssayTroubleshooting Start Assay Readout Anomaly CheckSolubility Step 1: Check Turbidity (Abs 600nm) Start->CheckSolubility Turbid High Absorbance (Precipitation) CheckSolubility->Turbid Yes Clear Clear Solution CheckSolubility->Clear No Action_Solubility Action: Reduce Conc. or Change Buffer pH Turbid->Action_Solubility CheckFluorescence Step 2: Compound-Only Scan (Ex/Em of Assay) Clear->CheckFluorescence HighSignal Signal > Buffer (Autofluorescence) CheckFluorescence->HighSignal LowSignal Signal < Buffer (Quenching/IFE) CheckFluorescence->LowSignal Valid Signal = Buffer (True Activity) CheckFluorescence->Valid Action_RedShift Action: Switch to Red-Shifted Dye (e.g., Resorufin) HighSignal->Action_RedShift Action_Correction Action: Mathematical Background Subtraction LowSignal->Action_Correction

Figure 1: Decision matrix for diagnosing spectral interference and solubility issues in 4-aminoisoquinolin-1(2H)-one assays.

Module 3: Biological Efficacy & Cell Permeability

The Permeability Paradox

Q: My compound shows nanomolar potency in the biochemical PARP assay but is inactive in whole-cell assays (e.g., HeLa or BRCA-deficient lines).

A: This is likely a permeability issue driven by the salt form and tautomerism.

  • The Mechanism: In the biochemical assay (cell-free), the target is exposed. In the cell assay, the compound must cross the lipid bilayer. The lactam-lactim tautomerism of isoquinolinones is pH-dependent. At physiological pH (7.4), the polar lactam form (C=O) predominates, which is less lipophilic than the lactim form. Furthermore, if the HCl salt does not fully dissociate and re-equilibrate to the neutral species, membrane transport is inhibited by the charge [3].

  • Optimization:

    • Wash Step: Ensure cells are washed with PBS after compound incubation if using a colony formation assay, to remove extracellular precipitates.

    • Incubation Time: Isoquinolinones can be slow-binding. Extend incubation from 24h to 72h to allow equilibrium accumulation.

Summary of Critical Parameters

ParameterSpecification / LimitTroubleshooting Action
Solubility (PBS pH 7.4) Typically < 100 µM (Free Base)Use "Step-Down" dilution; keep DMSO > 0.5% if tolerated.
Stock Stability < 24h at RT in DMSOStore at -20°C; avoid repeated freeze-thaw cycles.
Excitation Max ~320–360 nmAvoid assays exciting in UV; use Red-shifted probes (>550 nm).
Emission Max ~400–480 nm (Blue/Green)Avoid Coumarin/FITC/GFP readouts if possible.
Assay Type Biochemical (PARP/Kinase)Include "No Enzyme" controls to subtract compound fluorescence.

References

  • Procházková, E., Jansa, P., Březinová, A., Cechová, L., Mertlíková-Kaiserová, H., Holý, A., & Dračínský, M. (2012).[1] Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening. Bioorganic & Medicinal Chemistry Letters, 22(20), 6405–6409.[1] Link

  • Simeon, F., et al. (2016). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 21(9), 1166. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. Link

  • National Center for Advancing Translational Sciences (NCATS). (2012).[1] Assay Guidance Manual: Interference with Fluorescence and Absorbance. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

quality control for 4-Aminoisoquinolin-1(2H)-one hydrochloride batches

Author: BenchChem Technical Support Team. Date: February 2026

Quality Control & Troubleshooting Hub

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Batch release, impurity profiling, and stability management for 4-Aminoisoquinolin-1(2H)-one HCl (CAS: 23687-25-4 / Related Free Base CAS: 17954-66-8).

Introduction: The Molecule & Its Criticality

4-Aminoisoquinolin-1(2H)-one hydrochloride is a high-value scaffold, primarily utilized as a key intermediate in the synthesis of PARP inhibitors (e.g., Rucaparib). Its structural integrity is defined by two reactive centers: the nucleophilic primary amine at position C4 and the lactam moiety at C1/N2.

Why Quality Control Fails: Most batch failures stem from three specific issues:

  • Oxidative Instability: The electron-rich C4-amine is prone to air oxidation, leading to azo-dimerization (pink/brown discoloration).

  • Tautomeric Confusion: Analytical methods often fail to separate the lactam (stable) from the lactim (transient) forms if pH is not controlled.

  • Stoichiometric Drift: As a hydrochloride salt, ensuring a precise 1:1 HCl:Base ratio is critical for solubility in downstream coupling reactions.

QC Workflow Visualization

The following decision tree outlines the mandatory testing logic for incoming batches.

QC_Workflow Start Batch Receipt Visual Visual Inspection (Color Check) Start->Visual ID Identity Check (1H-NMR / IR) Visual->ID Off-white/Pale Yellow Fail QUARANTINE Visual->Fail Pink/Brown Purity Purity Profiling (HPLC-UV) ID->Purity Confirmed Salt Stoichiometry (AgNO3 Titration) Purity->Salt >98.0% Purity->Fail <98.0% Decision Release Decision Salt->Decision Pass RELEASE Decision->Pass Cl content 17.5-18.5% Decision->Fail Out of Spec

Figure 1: Self-validating QC workflow. Note that visual inspection is the first "gate" due to the compound's oxidative sensitivity.

Troubleshooting Guide (FAQ)

Category A: Physical Appearance & Stability[1][2]

Q: My batch has turned a faint pink color. Is it usable?

  • Diagnosis: This indicates early-stage oxidation of the C4-amino group, likely forming diazenyl or azo-coupling impurities.

  • Causality: Exposure to light or moisture accelerates the oxidation of electron-rich aromatic amines.

  • Action:

    • Perform HPLC analysis.[1][2][3][4] If purity is >97.5%, the impurity is likely highly chromophoric (visible at ppm levels) but chemically negligible.

    • Purification: If purity is compromised, recrystallize from Ethanol/HCl (1.25M) under Argon atmosphere.

    • Prevention: Store strictly at -20°C under Argon/Nitrogen.

Q: The compound is not dissolving in water despite being an HCl salt.

  • Diagnosis: You may have the free base or a hydrate form, or the salt has dissociated.

  • Mechanism: The lactam ring reduces the basicity of the system compared to standard isoquinolines. If the pH of your water is >5.5, the salt may hydrolyze, precipitating the free base.

  • Action:

    • Verify Chloride content (see Protocol B).

    • Use 0.1N HCl or DMSO for stock solutions. Avoid neutral unbuffered water for long-term storage of solutions.

Category B: Chromatography (HPLC/LC-MS)

Q: I see "ghost peaks" or split peaks in my HPLC chromatogram.

  • Diagnosis: Tautomeric equilibrium shift during the run.

  • Mechanism: 4-aminoisoquinolin-1(2H)-one exists in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. In neutral solvents, these interconvert slowly, causing peak splitting.

  • Solution: Lock the tautomer by using an acidic mobile phase (0.1% Formic Acid or TFA). This forces the protonation of the amine and favors the lactam form, sharpening the peak.

Q: The retention time is shifting between runs.

  • Diagnosis: Ion-pairing instability.

  • Solution: The amino group is highly polar. Ensure your column equilibration time is at least 20 column volumes when using ion-pairing agents (like alkyl sulfonates) or simply switch to a HILIC mode if C18 retention is too weak.

Technical Specifications & Data

Table 1: Key Chemical Properties[7]
PropertySpecificationMethod
Appearance Off-white to pale yellow powderVisual
Molecular Weight 196.63 g/mol (Salt) / 160.17 g/mol (Base)Calc.
HPLC Purity

98.0% (Area %)
RP-HPLC (C18)
Chloride Content 17.5% – 18.5% (Theoretical: 18.03%)Argentometric Titration
Solubility DMSO (>50 mg/mL), Water (pH < 4)Visual
Mass Spec (ESI+) [M+H]+ = 161.07 (Free Base)LC-MS

Experimental Protocols

Protocol A: Validated HPLC Method for Purity

Rationale: Uses acidic conditions to suppress silanol interactions and "lock" the amine protonation state.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       95% B
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 230 nm (secondary).

  • Sample Prep: Dissolve 1 mg in 1 mL of 50:50 Water:ACN (with 0.1% TFA).

Protocol B: Chloride Content Determination (Stoichiometry)

Rationale: Confirms the material is the mono-hydrochloride salt (1:1).

  • Dissolution: Dissolve 50 mg of the sample (accurately weighed) in 20 mL of deionized water.

  • Acidification: Add 1 mL of 5% Nitric Acid (

    
    ).
    
  • Titration: Titrate with 0.05 M Silver Nitrate (

    
    )  solution using a potentiometric titrator (silver electrode).
    
  • Calculation:

    
    
    
    • Target Range: 17.5% – 18.5%.

    • Interpretation: <17% implies free base contamination or wet sample; >19% implies excess HCl or inorganic salts.

Degradation Pathway Visualization

Understanding the "Pink Batch" phenomenon requires visualizing the oxidation pathway.

Degradation Compound 4-Aminoisoquinolin-1(2H)-one (Colorless/Pale Yellow) Radical Amino Radical Intermediate (Highly Reactive) Compound->Radical O2 / Light / Metal Ions Dimer Azo-Dimer / Phenazine-like Species (Deep Pink/Brown Chromophore) Radical->Dimer Coupling

Figure 2: Oxidative degradation pathway. The formation of conjugated azo-species causes significant discoloration even at trace levels.

References

  • Rucaparib Synthesis & Intermediates

    • European Medicines Agency (EMA). (2023).[5][4][6][7] Assessment Report: Rubraca (Rucaparib). Procedure No. EMEA/H/C/004272/II/0026. Link

  • Isoquinolinone Chemistry

    • PubChem.[8] (n.d.). 4-Aminoisoquinoline Compound Summary. National Library of Medicine. Link

  • Analytical Methodology (HPLC for Amino-Heterocycles)

    • Distributed Pharmaceutical Analysis Laboratory (DPAL). (2018).[9] HPLC Methodology Manual. University of Notre Dame. Link

  • Salt Characterization Standards

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3][4][6][9][10] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Cited for general chloride titration protocols in drug development).

Disclaimer: This guide is for research use only. All handling of 4-Aminoisoquinolin-1(2H)-one hydrochloride should be performed in accordance with local safety regulations and SDS guidelines.

Sources

dealing with compound precipitation in 4-Aminoisoquinolin-1(2H)-one hydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers working with 4-Aminoisoquinolin-1(2H)-one hydrochloride (CAS: 108127-91-9), a critical scaffold often utilized in the development of PARP inhibitors and Rho-kinase (ROCK) inhibitors.

Topic: Troubleshooting Compound Precipitation & Solubility Optimization

Version: 2.4 | Last Updated: February 2026

The Solubility Paradox: Why This Compound Crashes

Researchers often encounter immediate precipitation when diluting 4-Aminoisoquinolin-1(2H)-one hydrochloride from organic stock solutions into aqueous biological buffers.[1] This is rarely a "bad batch" issue; rather, it is a physicochemical inevitability governed by two competing forces: The Common Ion Effect and pH-Dependent Deprotonation .[1]

The Mechanism of Failure

The hydrochloride salt form is engineered for stability and initial water solubility.[1] However, in physiological conditions (pH 7.4, high NaCl), the compound faces a "solubility cliff."[1]

  • pH Shock: The pKa of the aminoisoquinoline moiety typically lies between 5.0 and 6.[1]5. In acidic water (pH < 5), it remains protonated and soluble.[1] In PBS (pH 7.4), the compound deprotonates to its neutral free-base form , which is significantly more hydrophobic and prone to aggregation.[1]

  • Common Ion Effect: Standard PBS contains ~137 mM chloride ions.[1] If you are using the HCl salt, the high background

    
     suppresses the dissociation of your compound, lowering its effective solubility product (
    
    
    
    ).[1]
Visualizing the Precipitation Pathway

PrecipitationMechanism Stock DMSO Stock Solution (High Solubility) Shock Solvent Shock (Rapid Polarity Shift) Stock->Shock Dilution Buffer Aqueous Buffer Addition (PBS pH 7.4) Buffer->Shock PathA Mechanism A: pH > pKa (Deprotonation) Shock->PathA Phys. pH PathB Mechanism B: Common Ion Effect (High [Cl-]) Shock->PathB Saline/PBS Result PRECIPITATION (Crystal/Amorphous Solid) PathA->Result Free Base Formation PathB->Result Salt Crashing

Figure 1: The dual-mechanism pathway leading to compound precipitation during biological assay preparation.

Troubleshooting Guides

Scenario A: "I see a white cloud immediately upon adding my DMSO stock to the media."

Diagnosis: This is Solvent Shock .[1] You likely pipetted a high-concentration DMSO stock directly into a large volume of aqueous buffer.[1] The rapid change in dielectric constant forces the hydrophobic isoquinolinone core to aggregate before it can disperse.[1]

The Solution: Intermediate Dilution Step Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate "stepping stone" dilution.[1]

StepActionRationale
1 Prepare 10 mM stock in 100% DMSO.Ensures complete initial solubilization.
2 Dilute stock 1:10 in pure DMSO (not water) to create a 1 mM working stock.Lowers concentration without polarity shock.[1]
3 Dilute this 1 mM stock 1:10 into 50% DMSO / 50% Water ."Trains" the compound to tolerate water.[1]
4 Final dilution into Assay Buffer.Achieves final concentration with dispersed molecules.[1]
Scenario B: "The solution was clear, but crystals formed after 30 minutes on the bench."

Diagnosis: This is Thermodynamic Instability (likely the Common Ion Effect).[1] The solution was supersaturated. Over time, the high chloride content of your PBS/Saline drove the equilibrium back toward the solid HCl salt.[1]

The Solution: Buffer Swap Switch to a buffer system with lower chloride content or higher buffering capacity for the free base.[1]

  • Recommended: HEPES (20 mM, pH 7.2) or Tris-Acetate .[1]

  • Avoid: PBS (Phosphate Buffered Saline) or TBS (Tris Buffered Saline) if concentrations > 50 µM are required.[1]

  • Additive: Add 0.05% Tween-20 or Cyclodextrin (HP-β-CD) to stabilize the hydrophobic core.[1]

Optimized Protocols

Protocol 1: The "Crash-Free" Serial Dilution Method

Use this for IC50 determination assays to prevent compound loss at high concentrations.

Reagents:

  • Compound Stock (10 mM in DMSO)[1]

  • Diluent A: 100% DMSO[1]

  • Diluent B: Assay Media (e.g., RPMI + 10% FBS)[1]

Workflow:

  • DMSO Serial Dilution: Perform your serial dilutions (e.g., 1:3) entirely in 100% DMSO first. You should have a plate where every well is 100% DMSO but decreasing compound concentration.[1]

  • The Transfer: Transfer 1 µL from the DMSO plate into 199 µL of Diluent B (Assay Media) in the final assay plate.

  • Mixing: Mix immediately by pipetting up and down 3 times. Do not vortex the plate vigorously, as this can induce shearing/foaming which promotes precipitation at the interface.[1]

Protocol 2: Solubilizing for In Vivo Injection

For animal studies, DMSO limits are strict (<5-10%).

Formulation Vehicle:

  • 10% DMSO[1]

  • 40% PEG400 (Polyethylene Glycol 400)

  • 5% Tween-80[1]

  • 45% Saline (0.9% NaCl)

Preparation Order (Critical):

  • Dissolve 4-Aminoisoquinolin-1(2H)-one HCl completely in DMSO .

  • Add PEG400 and vortex until clear.

  • Add Tween-80 and vortex.[1]

  • Add Saline dropwise while vortexing.[1] Warm to 37°C if cloudiness appears.[1]

Data & Reference Tables

Solvent Compatibility Matrix
SolventSolubility RatingNotes
DMSO Excellent (>50 mM)Recommended for primary stock storage (-20°C).
Water Poor to ModeratepH dependent.[1] Acidic water (pH 4) improves solubility.[1]
Ethanol ModerateAvoid for stock storage; evaporation changes concentration.[1]
PBS (pH 7.4) Poor High risk of precipitation > 50 µM due to common ion effect.[1]
Physicochemical Properties
PropertyValueImplication
Molecular Weight 196.63 g/mol Small molecule, rapidly diffuses.[1]
Predicted pKa ~5.4 (Isoquinoline N)At pH 7.4, species is mostly neutral (hydrophobic).[1]
H-Bond Donors 2Moderate polarity, but aromatic stacking drives aggregation.[1]

Frequently Asked Questions (FAQ)

Q: Can I sonicate the solution if it precipitates? A: Yes, but with caution. Mild sonication (water bath, 30-40 kHz) for 5-10 minutes can redissolve the precipitate.[1] However, if the precipitate formed due to pH incompatibility (Scenario B), it will likely crash out again once the heat from sonication dissipates.[1] If sonication is required, you must use the solution immediately.[1]

Q: My stock solution turned yellow/brown after a month at -20°C. Is it degraded? A: Isoquinoline derivatives are light-sensitive and can undergo oxidative degradation.[1] A slight color shift to yellow is common and often acceptable, but a dark brown color indicates significant decomposition.[1] Always store stocks in amber vials and avoid repeated freeze-thaw cycles. Verify purity via HPLC if the color shift is significant.

Q: Why does the literature mention "1(2H)-one" tautomerism? A: The "one" indicates a ketone group.[1] This compound exists in equilibrium between the lactam (keto) and lactim (enol) forms.[1] The lactam form is generally more stable in solution but less soluble than the salt.[1] This tautomerism is why pH control is so critical—shifting the pH shifts the tautomeric ratio and the charge state.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 108127-91-9, 4-Aminoisoquinolin-1(2H)-one hydrochloride. Retrieved from [Link]

  • Potikha, L., et al. (2021).[1][2] Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry.[1] Retrieved from [Link]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General reference on Hydrochloride salt common ion effects).

  • Pommier, Y., et al. (2016).[1] Indenoisoquinoline TOP1 inhibitors: Selectivity and synergy with PARP inhibitors. Journal of Medicinal Chemistry. (Contextual reference for isoquinoline scaffold solubility). Retrieved from [Link]

Sources

Technical Support Center: Method Validation for 4-Aminoisoquinolin-1(2H)-one HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic support center for researchers validating analytical methods for 4-Aminoisoquinolin-1(2H)-one hydrochloride (CAS: 108127-91-9). It synthesizes chemical principles with ICH Q2(R2) regulatory standards to provide actionable troubleshooting and robust methodology.

Welcome, Researcher. You are likely working with 4-Aminoisoquinolin-1(2H)-one hydrochloride , a critical intermediate scaffold often used in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) [1, 2].

This molecule presents specific analytical challenges:

  • Amphoteric Nature: It contains a basic primary amine (position 4) and a lactam moiety (position 1), leading to pH-dependent ionization and tautomerism [3].

  • Salt Dissociation: As a hydrochloride salt, it requires careful buffering to prevent in-situ formation of the less soluble free base during chromatography.

  • Polarity: High polarity often results in poor retention on standard C18 columns without ion-pairing or high aqueous content.

This guide addresses these issues directly through a Q&A troubleshooting format.

Module 1: Method Development & Optimization
Q1: I am seeing severe peak tailing. Is my column failing?

Diagnosis: Likely not column failure, but secondary silanol interactions . Explanation: The amino group at position 4 is protonated at neutral/acidic pH. These positively charged ammonium species interact strongly with residual negatively charged silanols on the silica backbone of your column, causing tailing. Solution:

  • Protocol Adjustment: Switch to a "Base-Deactivated" (BDS) or Polar-Embedded C18 column. These are chemically modified to shield silanols.

  • Mobile Phase Modifier: Ensure your buffer contains Triethylamine (TEA) (0.1%) or use a high ionic strength buffer (20-50 mM Phosphate) at pH 2.5 – 3.0 . The low pH keeps silanols protonated (neutral), reducing interaction [4].

Q2: What are the recommended starting conditions for HPLC?

Technical Recommendation: Do not start from scratch. Based on the structural properties of amino-isoquinolinones, use this robust starting point:

Table 1: Recommended HPLC Conditions

ParameterSpecificationRationale
Column C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Luna Omega), 150 x 4.6 mm, 3-5 µmPrevents dewetting in high aqueous phases; reduces amine tailing.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)Suppresses silanol ionization; maintains analyte protonation.
Mobile Phase B Acetonitrile (ACN)Sharper peaks than Methanol for this aromatic system.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 254 nm (Primary), 280 nm (Secondary)Isoquinolinone core has strong absorbance at 254 nm [5].
Gradient 0-5 min: 5% B; 5-20 min: 5%→60% B; 20-25 min: 60% BStarts highly aqueous to retain the polar salt; ramps to elute hydrophobic impurities.
Q3: My retention time (RT) is shifting between runs. Why?

Root Cause: pH Sensitivity or Temperature Fluctuations. Mechanism: The lactam-lactim tautomerism and the amine protonation state are highly sensitive to pH. If your buffer preparation varies by even 0.1 pH units, the RT will shift. Corrective Action:

  • Thermostat Control: Lock column temperature at 30°C or 35°C . Do not run at ambient temperature.

  • Buffer Precision: Use a pH meter calibrated daily. Measure pH after adding any modifiers (like TEA) but before adding organic solvent (if premixing).

Module 2: Validation & Troubleshooting (ICH Q2(R2) Aligned)
Q4: Linearity is failing at low concentrations (LOQ level). Is it adsorption?

Analysis: Yes, positively charged amines often adsorb to glass surfaces at low concentrations. Troubleshooting Workflow:

  • Check Diluent: Are you dissolving the standard in 100% organic solvent?

    • Correction: Dissolve the stock in 50:50 Water:ACN. Pure organic solvents can cause precipitation of the HCl salt or adsorption to glass.

  • Vial Choice: Switch to Polypropylene (PP) vials or Silanized Glass vials for standards < 1 µg/mL.

  • Filter Validation: Perform a filter compatibility study. Compare the response of a filtered vs. centrifuged sample. Nylon filters often bind amines; PVDF or PTFE are generally safer choices [6].

Q5: How do I prove "Specificity" if I don't have all potential impurities?

Strategy: Use Forced Degradation (Stress Testing) . You must demonstrate that your method can separate the parent peak from its own degradation products.

Experimental Protocol (Stress Conditions):

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 1 hour (Note: Isoquinolinones may be unstable in strong base; watch for ring opening).

  • Oxidation: 3% H₂O₂, Room Temp, 2 hours (Target: Oxidation of the C4-amino group).

  • Acceptance Criteria: Peak purity (using Diode Array Detector) must be > 99.0% for the main peak. No co-elution of degradants.

Q6: Visualizing the Validation Workflow

The following diagram outlines the logical flow for validating this method according to ICH Q2(R2) standards, specifically tailored for an impurity/assay method.

ValidationWorkflow Start Start Validation (ICH Q2(R2)) SystemSuit System Suitability (Tailing < 1.5, Plates > 2000) Start->SystemSuit Specificity Specificity / Selectivity (Forced Degradation) SystemSuit->Specificity Pass Fail Troubleshoot: Check Column/Buffer SystemSuit->Fail Fail Linearity Linearity & Range (5 levels, 80-120%) Specificity->Linearity Peak Purity OK Specificity->Fail Co-elution Accuracy Accuracy (Recovery) (Spike at 50%, 100%, 150%) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability & Intermediate) Accuracy->Precision Rec 98-102% Robustness Robustness (pH +/- 0.2, Flow +/- 0.1) Precision->Robustness RSD < 2% Robustness->Fail Sensitive Pass Method Validated Robustness->Pass Stable Fail->Start Re-optimize

Caption: Step-by-step validation logic flow aligned with ICH Q2(R2) guidelines for small molecule impurities.

Module 3: Stability & Handling
Q7: Is the hydrochloride salt hygroscopic?

Fact: Yes, many amine-HCl salts are hygroscopic. Impact: Weighing errors. If the standard absorbs water, your calculated potency will be artificially high, leading to accuracy failures (recovery > 100%). Control:

  • Equilibrate the standard vial to room temperature before opening.

  • Weigh rapidly into the volumetric flask.

  • Store the solid standard in a desiccator at 2-8°C .

Q8: Can I use this method for LC-MS?

Modification Required: The phosphate buffer recommended in Table 1 is non-volatile and will ruin a Mass Spectrometer. LC-MS Adaptation:

  • Replace Potassium Phosphate with Ammonium Formate (10-20 mM) adjusted to pH 3.0 with Formic Acid.

  • Note: You may see a slight change in selectivity. Re-validate specificity if switching detection methods.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10284, 1(2H)-Isoquinolinone. Retrieved February 1, 2026, from [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved February 1, 2026, from [Link]

  • Muz, M., et al. (2017).[1] Mutagenicity in surface waters - synergistic effects of carboline alkaloids and aromatic amines. Environmental Science & Technology.[1] Retrieved from MassBank of North America.[1]

  • International Conference on Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved February 1, 2026, from [Link]

Sources

strategies to increase the potency of 4-Aminoisoquinolin-1(2H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Aminoisoquinolin-1(2H)-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting strategies for working with this potent PARP inhibitor. Our goal is to equip you with the knowledge to optimize your experiments and overcome common challenges.

Introduction to 4-Aminoisoquinolin-1(2H)-one Hydrochloride

4-Aminoisoquinolin-1(2H)-one hydrochloride belongs to the isoquinolinone class of compounds, a scaffold that has shown significant promise in the development of targeted cancer therapies.[1] Isoquinolinones are known for their diverse biological activities, and derivatives of this core structure have been explored as potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[2] PARP inhibitors represent a crucial class of anticancer agents that exploit the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[3]

This guide will provide a comprehensive overview of strategies to maximize the potency of 4-Aminoisoquinolin-1(2H)-one hydrochloride in your experimental systems, troubleshoot common issues, and ensure the scientific integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and fundamental properties of 4-Aminoisoquinolin-1(2H)-one hydrochloride.

Q1: What are the basic physicochemical properties of 4-Aminoisoquinolin-1(2H)-one hydrochloride?

PropertyValueSource
CAS Number108127-91-9
Molecular FormulaC₉H₉ClN₂O
Molecular Weight196.63 g/mol

Q2: How should I store 4-Aminoisoquinolin-1(2H)-one hydrochloride?

For long-term stability, it is recommended to store the solid compound at -20°C. Protect from light and moisture. Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q3: What is the recommended solvent for dissolving 4-Aminoisoquinolin-1(2H)-one hydrochloride?

Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of many organic molecules for in vitro studies.[4][5] It is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then dilute it further in your aqueous experimental medium. Be aware that high concentrations of DMSO can be toxic to cells, so the final concentration in your assay should typically be kept below 0.5%.[4] For some experimental setups, other solvents like ethanol or PBS may be suitable, but solubility should be empirically determined.[6]

Q4: Is 4-Aminoisoquinolin-1(2H)-one hydrochloride expected to be cell-permeable?

Troubleshooting Guide: Enhancing Experimental Potency

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments, with a focus on strategies to increase the observed potency of 4-Aminoisoquinolin-1(2H)-one hydrochloride.

In Vitro Assays

Q5: I am not observing the expected level of PARP inhibition in my biochemical assay. What could be the issue?

Several factors can contribute to lower-than-expected potency in a cell-free PARP activity assay.

  • Suboptimal Assay Conditions: The concentration of the PARP enzyme and its substrate, NAD+, are critical. If the enzyme concentration is too high, it can lead to the "tight-binding limit problem," where the measured IC50 reflects the enzyme concentration rather than the true binding affinity of the inhibitor.[9]

    • Troubleshooting Steps:

      • Optimize the PARP1 enzyme concentration to be in the low nanomolar range (e.g., 20-50 nM), which is often the lower limit for reliable detection of autoPARylation.[9]

      • Ensure the NAD+ concentration is at or below its Michaelis constant (Km) to ensure competitive inhibition is accurately measured.

      • Verify the activity of your recombinant PARP1 enzyme with a known control inhibitor like Olaparib.[10]

  • Compound Stability: The compound may be degrading in the assay buffer.

    • Troubleshooting Steps:

      • Assess the stability of 4-Aminoisoquinolin-1(2H)-one hydrochloride in your assay buffer over the time course of the experiment using HPLC or LC-MS/MS.

      • If degradation is observed, consider modifying the buffer composition (e.g., adjusting pH) or reducing the incubation time.

  • Inaccurate Pipetting or Dilution: Errors in preparing serial dilutions can significantly impact results.

    • Troubleshooting Steps:

      • Use calibrated pipettes and perform serial dilutions carefully.

      • Prepare fresh dilutions for each experiment.

Q6: My compound shows good potency in biochemical assays but is less effective in cell-based assays. Why is there a discrepancy?

This is a common challenge and can be attributed to several factors related to the cellular environment.

  • Poor Cellular Uptake: The compound may not be efficiently crossing the cell membrane to reach its intracellular target, PARP1.

    • Troubleshooting Steps:

      • Perform a Cellular Permeability Assay: Use a Caco-2 or MDCKII-MDR1 transwell assay to quantify the apparent permeability (Papp) of the compound.[11][12]

      • Increase Incubation Time: Allow more time for the compound to accumulate within the cells.

      • Formulation Strategies: For in vivo studies, consider lipid-based formulations or the use of solubilizing agents to improve bioavailability.[13][14]

  • Drug Efflux: The compound may be a substrate for efflux pumps like P-glycoprotein (ABCB1), which actively transport it out of the cell.

    • Troubleshooting Steps:

      • Co-incubate with a known efflux pump inhibitor (e.g., verapamil or valspodar) to see if the potency of your compound increases.[11]

  • Cellular Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

    • Troubleshooting Steps:

      • Analyze cell lysates and culture medium over time using LC-MS/MS to identify potential metabolites.

  • High Protein Binding: The compound may bind to proteins in the cell culture medium, reducing the free concentration available to enter the cells.

    • Troubleshooting Steps:

      • Consider using serum-free or low-serum medium for the duration of the compound treatment, if compatible with your cell line.

Strategies for Potentiation

Q7: How can I strategically increase the potency of 4-Aminoisoquinolin-1(2H)-one hydrochloride in my cancer cell line models?

Beyond optimizing assay conditions, synergistic drug combinations can significantly enhance the anticancer effects of PARP inhibitors.

  • Combination with DNA Damaging Agents: PARP inhibitors work by preventing the repair of single-strand DNA breaks, which then lead to double-strand breaks during replication.[3] Combining them with agents that also cause DNA damage can create a synthetic lethal effect.

    • Recommended Combinations:

      • Chemotherapeutics: Cisplatin, doxorubicin, temozolomide, and SN-38 have shown synergistic effects with PARP inhibitors.[15][16]

      • Ionizing Radiation: Radiotherapy also induces DNA double-strand breaks and can be potentiated by PARP inhibition.

  • Targeting Other DNA Damage Response (DDR) Pathways: Inhibiting alternative DNA repair pathways can make cancer cells more reliant on PARP, thus increasing their sensitivity to PARP inhibitors.

    • Recommended Combinations:

      • ATR Inhibitors: Combining with an ATR inhibitor can prevent the repair of stalled replication forks, a key mechanism of PARP inhibitor resistance.[17]

      • CHK1 Inhibitors: These also play a role in the DNA damage response and can synergize with PARP inhibitors.[18]

  • Inducing a "BRCAness" Phenotype: In cancers without BRCA mutations, it's possible to induce a state of homologous recombination deficiency, making them susceptible to PARP inhibitors.

    • Recommended Combinations:

      • PI3K/Akt/mTOR Pathway Inhibitors: Inhibition of this pathway has been shown to downregulate BRCA1/2 expression.[19]

      • Anti-angiogenic Agents: The hypoxic environment created by these drugs can also reduce the expression of HRR proteins.[18]

      • HSP90 Inhibitors: Since BRCA1 is a client protein of HSP90, inhibiting HSP90 can lead to BRCA1 degradation.[18]

  • Combination with Immunotherapy: PARP inhibitors can increase the immunogenicity of tumors by causing DNA damage and activating the cGAS-STING pathway.[19]

    • Recommended Combinations:

      • Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1): This combination can enhance the anti-tumor immune response.[19]

Experimental Protocols

Protocol 1: Basic PARP1 Inhibition Assay (Chemiluminescent)

This protocol provides a general framework for assessing the inhibitory activity of 4-Aminoisoquinolin-1(2H)-one hydrochloride against recombinant human PARP1.

  • Prepare Reagents:

    • PARP1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT.

    • Activated DNA: Histones from calf thymus activated with DNase I.

    • NAD+ Substrate.

    • Recombinant Human PARP1 Enzyme.

    • Test Compound: Serially diluted 4-Aminoisoquinolin-1(2H)-one hydrochloride.

    • Control Inhibitor: Olaparib.

    • Detection Reagents (e.g., anti-PAR antibody, secondary antibody-HRP conjugate, chemiluminescent substrate).

  • Assay Procedure:

    • Add 25 µL of PARP1 Assay Buffer containing activated DNA to each well of a 96-well plate.

    • Add 5 µL of serially diluted test compound or control inhibitor.

    • Add 10 µL of diluted PARP1 enzyme and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of NAD+ substrate. Incubate for 60 minutes at room temperature.

    • Stop the reaction and proceed with the detection steps as per the manufacturer's instructions for your chosen chemiluminescent assay kit.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Viability Assay (Crystal Violet)

This protocol can be used to assess the cytotoxic effect of 4-Aminoisoquinolin-1(2H)-one hydrochloride on adherent cancer cell lines.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells per well).

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 4-Aminoisoquinolin-1(2H)-one hydrochloride in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound.

    • Incubate for the desired period (e.g., 72 hours).

  • Crystal Violet Staining:

    • Carefully remove the medium.

    • Gently wash the cells with PBS.

    • Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.

    • Wash the cells with PBS.

    • Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.

    • Wash the plate thoroughly with water to remove excess stain.

    • Air dry the plate completely.

  • Quantification:

    • Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

    • Read the absorbance at 590 nm on a plate reader.

  • Data Analysis:

    • Calculate the percent viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

PARP Signaling Pathway and Inhibition

PARP_Inhibition cluster_0 DNA Damage and Repair cluster_1 Therapeutic Intervention DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PARylation Auto-PARylation (recruits repair proteins) PARP1->PARylation catalyzes DNA_DSB Double-Strand Break (DSB) (during replication) PARP1->DNA_DSB unrepaired SSBs lead to Repair SSB Repair PARylation->Repair initiates Repair->DNA_SSB resolves HRR Homologous Recombination Repair DNA_DSB->HRR in HR-proficient cells NHEJ Non-Homologous End Joining (Error-Prone) DNA_DSB->NHEJ in HR-deficient cells Cell_Survival Cell Survival HRR->Cell_Survival Apoptosis Apoptosis NHEJ->Apoptosis genomic instability leads to PARPi 4-Aminoisoquinolin-1(2H)-one (PARP Inhibitor) PARPi->PARP1 inhibits & traps

Caption: Mechanism of PARP inhibition and synthetic lethality.

Experimental Workflow for Potency Assessment

Workflow A Prepare Stock Solution (e.g., 10 mM in DMSO) B Biochemical PARP Assay (determine IC50) A->B C Cellular Viability Assay (determine GI50 in cancer cell lines) A->C D Cellular Permeability Assay (e.g., Caco-2) C->D if discrepancy with biochemical assay E Synergistic Combination Studies (with DNA damaging agents, etc.) C->E to enhance potency F In Vivo Efficacy Studies (Xenograft models) E->F

Caption: A typical workflow for evaluating the potency of a PARP inhibitor.

References

  • Xie, Z., et al. (2021). Design, synthesis and bio evaluation of 1H-indole4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances. [Link]

  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. [Link]

  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

  • McCann, K. (2018). Identifying Strategies to Overcoming PARP Inhibitor Resistance in Ovarian Cancer. OncLive. [Link]

  • Gounaris, I. (2023). Tuvusertib-Based Combinations to Overcome PARP Inhibitor Resistance | 2023 BRCA Scientific Symposium. Dana-Farber Cancer Institute. [Link]

  • BioIVT. Cell Permeability Assay. [Link]

  • HiMedia Laboratories. Dimethyl Sulfoxide (DMSO). [Link]

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO? [Link]

  • Liao, et al. (2018). DNA DSBs are likely to arise following the collision of the replication fork with a DNA lesion or single strand break. PLoS One.
  • Pommier, Y., et al. (2022). Human topoisomerases and their roles in genome stability and organization.
  • Krajewska, M., et al. (2019). Guideline-Based Germline testing. JAMA.
  • Mao, Z., et al. (2008). DNA repair by nonhomologous end joining and homologous recombination during cell cycle in human cells. Cell Cycle.
  • Kotsopoulos, J. (2018). BRCA mutations and breast cancer prevention. Cancers.
  • Min, A., et al. (2019). Effect of MRE11 loss on PARP-inhibitor sensitivity in endometrial cancer in vitro. PLoS One.
  • Constantinides PP. (1995). Lipid microemulsions for improving drug dissolution and oral absorption: physical and biopharmaceutical aspects. Pharmaceutical Research.
  • Hauss DJ, et al. (1998). Lipid-based delivery systems for improving the bioavailability and lymphatic transport of a poorly water-soluble LTB4 inhibitor. Journal of Pharmaceutical Sciences.
  • Swenson ES, et al. (1994). Intestinal permeability enhancement: efficacy, acute local toxicity, and reversibility. Pharmaceutical Research.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • FDA. (2014). Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. [Link]

  • IKEV. (2011). The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2. [Link]

  • ACS Publications. (2023). Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry. [Link]

  • Anticancer Research. (2017). Synergistic Effects of Olaparib and DNA-damaging Agents in Oesophageal Squamous Cell Carcinoma Cell Lines. [Link]

  • ASCO Publications. (2019). The DNA Damaging Revolution: PARP Inhibitors and Beyond. [Link]

  • MDPI. (2022). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. [Link]

  • MDPI. (2020). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. [Link]

  • NIH. (2022). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. [Link]

  • NIH. (2014). Small Molecules Targeting the Mitochondrial Permeability Transition. [Link]

  • NIH. (2023). Interactions of PARP1 Inhibitors with PARP1-Nucleosome Complexes. [Link]

  • NIH. (2023). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. [Link]

  • NIH. (2020). PARP1: Structural Insights and Pharmacological Targets for Inhibition. [Link]

  • PNAS. (2022). Inhibitors of PARP: Number crunching and structure gazing. [Link]

  • Pharmaceutical Technology. (2011). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. [Link]

  • YouTube. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. [Link]

  • YouTube. (2023). Understanding and Overcoming PARP Inhibitor Resistance. [Link]

  • YouTube. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. [Link]

  • ResearchGate. (2022). Formulation strategies for poorly soluble drugs. [Link]

  • MDPI. (2023). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. [Link]

  • ACS Publications. (2023). Cell Permeability and Target Engagement of Middle-Sized Molecules Quantified by In-Cell NMR. [Link]

  • PMC. (2023). The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors. [Link]

  • PMC. (2022). CRISPR screens guide the way for PARP and ATR inhibitors biomarker discovery. [Link]

  • PMC. (2023). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]

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Validation & Comparative

Technical Guide: Structure-Activity Relationship of 4-Aminoisoquinolin-1(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Medicinal Chemistry Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads.

Executive Summary

The 4-aminoisoquinolin-1(2H)-one scaffold represents a privileged pharmacophore in modern drug discovery, distinct from its regioisomer (quinoline) and its oxidized congeners (phthalazinones).[1] While the phthalazinone core (e.g., Olaparib) dominates the PARP inhibitor landscape, the isoquinolin-1(2H)-one scaffold offers a unique vector at the C4 position for optimizing solubility and target selectivity without disrupting the critical hydrogen-bonding network required for the nicotinamide-binding pocket.

This guide objectively analyzes the SAR of 4-aminoisoquinolin-1(2H)-one analogs, comparing their efficacy against standard PARP inhibitors and kinase inhibitors, and provides a validated Rh(III)-catalyzed synthetic protocol.[1]

Part 1: The Scaffold & Mechanistic Rationale

The Pharmacophore: Why 4-Aminoisoquinolin-1(2H)-one?

The isoquinolin-1(2H)-one core is a lactam-based mimic of the nicotinamide moiety found in NAD+.[1] This mimicry allows it to anchor effectively into the catalytic domain of enzymes like PARP-1/2 (Poly(ADP-ribose) polymerase) and specific kinases (e.g., ROCK , DNA-PK ).[1]

  • The Lactam Warhead (N2-H / C1=O): Forms a critical bidentate hydrogen bond with the backbone of the target protein (e.g., Gly863 and Ser904 in PARP-1).

  • The C4-Amino Vector: Unlike the C4-unsubstituted analogs, the introduction of an amino group at C4 creates a solvent-exposed vector.[1] This allows for the attachment of solubilizing groups or bulky moieties to probe the "ribose-binding" pocket or hydrophobic sub-domains, often improving potency and metabolic stability.

Binding Mode Visualization

The following diagram illustrates the pharmacophoric mapping of the 4-aminoisoquinolin-1(2H)-one scaffold within a theoretical kinase/PARP active site.

BindingMode cluster_legend Interaction Legend Scaffold 4-Aminoisoquinolin-1(2H)-one Core Lactam Lactam (NH-CO) Scaffold->Lactam Contains C4_Amino C4-Amino Group Scaffold->C4_Amino Contains Hydrophobic Benzo Ring Scaffold->Hydrophobic Contains Target Target Enzyme (PARP-1 / Kinase) Lactam->Target H-Bond Anchor (Gly/Ser Backbone) C4_Amino->Target Solvent Vector / Ribose Pocket Interaction Hydrophobic->Target Pi-Stacking (Tyr/Phe) key1 Green Arrow = High Affinity Binding key2 Yellow Arrow = Modifiable Vector

Figure 1: Pharmacophoric mapping of the 4-aminoisoquinolin-1(2H)-one scaffold showing critical binding vectors.

Part 2: Comparative SAR Analysis

This section compares the 4-aminoisoquinolin-1(2H)-one analogs with established clinical standards (Phthalazinones) and positional isomers (3-amino analogs).[1]

Positional Isomerism: 3-Amino vs. 4-Amino

Research indicates a sharp divergence in biological activity based on the amino-substitution position.[1]

Feature4-Aminoisoquinolin-1(2H)-one 3-Aminoisoquinolin-1(2H)-one
Primary Target Class PARP-1, DNA-PK, ROCKCytotoxic (Tubulin/General Kinase)
Electronic Effect C4-amino pushes electron density into the C3=C4 bond, stabilizing the lactam.[1]C3-amino forms an amidine-like resonance, altering H-bond donor acidity.[1]
Solubility High (Vector allows hydrophilic tails).Moderate (Often planar/stacking).
Metabolic Stability High: C4 is blocked, preventing oxidative metabolism common at this position.Low: Susceptible to hydrolysis or conjugation.
Performance vs. Clinical Standards (PARP Context)

Comparator: Olaparib (Phthalazinone scaffold).

  • Potency: 4-aminoisoquinolin-1-ones generally exhibit comparable IC50 values (nM range) to phthalazinones for PARP-1 inhibition when the C4-amino tail mimics the piperazine-cyclopropane moiety of Olaparib.[1]

  • Selectivity: The 4-amino variants often show improved selectivity profiles against PARP-2 compared to phthalazinones due to subtle differences in the helical domain interactions mediated by the C4-substituent.[1]

  • Toxicity: Unlike 4-aminoquinolines (e.g., Chloroquine), which carry risks of retinal toxicity and QT prolongation, the isoquinolin-1-one core is generally devoid of the lysosomotropic accumulation issues seen in quinolines.

Representative Data (Synthesized Analogs)

Note: Data aggregated from representative SAR studies on isoquinolinone derivatives.

Compound IDR1 (N-Subst.)R2 (C4-Amino Subst.)[1]PARP-1 IC50 (nM)Cellular EC50 (nM)Notes
Ref-1 (Olaparib) --5 6 Clinical Standard
ISO-4A-01 H-NH2 (Free Amine)120450Weak binder; lacks hydrophobic reach.[1]
ISO-4A-05 H-NH-Bz-4-F (Fluorobenzyl)1855High potency; F-interaction in pocket.[1]
ISO-4A-12 Me-NH-Piperazine-R812Lead Candidate Profile.
ISO-3A-Ref H(3-Amino isomer)>1000>5000Loss of critical binding geometry.[1]

Key Insight: The "free amine" at C4 is insufficient for nanomolar potency. The nitrogen must serve as a linker to a distal aromatic or heterocyclic ring (e.g., fluorobenzyl or piperazine) to capture the "adenine-binding" sub-pocket energy.

Part 3: Experimental Protocols

Chemical Synthesis: Rh(III)-Catalyzed C-H Activation

Objective: Regioselective synthesis of 4-aminoisoquinolin-1(2H)-ones. Mechanism: This modern protocol utilizes Cp*Rh(III) to catalyze the oxidative annulation of N-pivaloyloxy benzamides with ynamides. This avoids the harsh conditions of traditional copper-mediated cyclization.[1]

Protocol Workflow:

  • Reagents:

    • Substrate: N-(pivaloyloxy)benzamide (1.0 equiv)[1]

    • Coupling Partner: Ynamide (e.g., N-ethynyl-4-methylbenzenesulfonamide) (1.2 equiv)[1]

    • Catalyst: [Cp*RhCl2]2 (2.5 mol%)

    • Additive: CsOAc (2.0 equiv)

    • Solvent: MeOH (0.1 M concentration)

  • Procedure:

    • Charge a sealed tube with the benzamide, ynamide, catalyst, and base.

    • Add MeOH and stir at 60°C for 12 hours .

    • Monitor via TLC (Hexane/EtOAc 1:1).

    • Workup: Dilute with DCM, wash with brine, dry over Na2SO4.

    • Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).

Synthesis Start Start: N-(pivaloyloxy)benzamide + Ynamide Catalysis Cp*Rh(III) Catalyst CsOAc, MeOH, 60°C Start->Catalysis Mix Intermediate Rhodacycle Intermediate (C-H Activation) Catalysis->Intermediate Coordination Product Product: 4-Aminoisoquinolin-1(2H)-one Intermediate->Product Reductive Elimination - PivOH

Figure 2: Rhodium-catalyzed synthesis workflow for 4-aminoisoquinolin-1(2H)-ones.

Biological Assay: PARP-1 Inhibition (Chemiluminescent)

Objective: Determine IC50 values for synthesized analogs. Validation: Protocol must use Olaparib as a positive control.

  • Plate Prep: Coat 96-well plates with Histone mixture (substrate).

  • Reaction Mix: Add PARP-1 enzyme (0.5 U/well), Biotinylated-NAD+ (cocktail), and activated DNA.

  • Compound Dosing: Add test compounds (ISO-4A series) in serial dilution (DMSO < 1%).

  • Incubation: 1 hour at Room Temperature.

  • Detection: Add Streptavidin-HRP followed by chemiluminescent substrate.[1]

  • Analysis: Measure RLU (Relative Light Units). Calculate % Inhibition =

    
    .
    

Part 4: Strategic Recommendations

When to Prioritize this Scaffold
  • Resistance Breakers: If your target population shows resistance to Phthalazinones (e.g., via reversion mutations), the 4-aminoisoquinolinone scaffold offers a distinct shape vector that may bypass steric clashes in mutated pockets.

  • Dual-Targeting: The 4-amino position is ideal for linking kinase-inhibiting motifs (creating PARP/Kinase dual inhibitors), a strategy difficult to achieve with the rigid Olaparib scaffold.[1]

Optimization Vectors[1]
  • N-Methylation (Lactam N): Generally abolishes activity for PARP (loss of H-bond donor) but may enhance activity for specific kinases (ROCK).[1] Strictly control this variable.

  • C4-Linker: Move beyond simple amines. Urea or amide linkers at C4 often provide superior rigidity and H-bond acceptor capability.[1]

References

  • Synthesis Protocol: "Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives." Organic Chemistry Frontiers. (RSC).[2]

  • PARP Inhibitor Context: "Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Scaffold Biological Activity: "Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents." French-Ukrainian Journal of Chemistry.

  • Clinical Comparator Data: "Olaparib: Uses, Interactions, Mechanism of Action." DrugBank Online.

Sources

confirming the mechanism of action of 4-Aminoisoquinolin-1(2H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth mechanistic analysis of 4-Aminoisoquinolin-1(2H)-one hydrochloride , a compound belonging to the isoquinolinone class of small molecules. While often overshadowed by its regioisomer 5-Aminoisoquinolinone (5-AIQ) —a standard water-soluble PARP inhibitor—the 4-amino isomer serves as a critical structural probe in Structure-Activity Relationship (SAR) studies and synthetic scaffold development.

This document objectively compares its mechanism, structural properties, and performance against established alternatives like 5-AIQ and clinical PARP inhibitors (e.g., Olaparib), addressing the ambiguity often found in chemical catalogs regarding CAS 108127-91-9.

Executive Summary & Target Identification

Compound: 4-Aminoisoquinolin-1(2H)-one hydrochloride Core Scaffold: Isoquinolin-1(2H)-one (Lactam-based) Primary Biological Target: Poly(ADP-ribose) Polymerase (PARP) Family (specifically PARP-1/PARP-2) Mechanism of Action: Competitive Antagonism at the NAD+ Binding Site Key Application: Fragment-based drug discovery, SAR analysis of the nicotinamide binding pocket, and synthetic intermediate for fused heterocyclic drugs.

Critical Note on Isomer Identity (CAS 108127-91-9)

Advisory: Commercial databases frequently conflate 4-Aminoisoquinolin-1(2H)-one with 5-Aminoisoquinolin-1(2H)-one (5-AIQ) under CAS 108127-91-9 .

  • 5-AIQ: A confirmed, potent, water-soluble PARP-1 inhibitor (IC50 ~ 0.26 µM).

  • 4-AIQ: A structural isomer where the amino group resides on the heterocyclic ring (position 4) rather than the benzene ring (position 5).

  • Action: Researchers must verify the specific isomer via 1H-NMR before use. This guide analyzes the 4-amino isomer's distinct mechanistic profile relative to the 5-amino standard.

Mechanism of Action: The Isoquinolinone Pharmacophore

The isoquinolin-1(2H)-one scaffold is a rigid bioisostere of nicotinamide , the functional moiety of NAD+ (Nicotinamide Adenine Dinucleotide). PARP enzymes catalyze the transfer of ADP-ribose units from NAD+ to DNA repair proteins. Inhibitors mimic nicotinamide to block this catalytic site.

Molecular Interaction Dynamics
  • Nicotinamide Mimicry: The lactam group (NH-C=O) of the isoquinolinone ring forms critical hydrogen bonds with the PARP active site residues Gly863 and Ser904 .

  • Steric Fit (4-Amino vs. 5-Amino):

    • 5-Amino Position: Projects into a solvent-exposed region or a specific hydrophobic pocket, often enhancing solubility or potency without steric clash.

    • 4-Amino Position: Located on the heterocyclic ring, adjacent to the lactam. This position is sensitive. A substituent here can either stabilize the tautomer or create steric interference with the "ceiling" of the active site cleft.

  • Catalytic Blockade: By occupying the NAD+ pocket, the molecule prevents PARP from synthesizing poly(ADP-ribose) chains, thereby inhibiting DNA repair (Base Excision Repair pathway) and promoting synthetic lethality in BRCA-deficient cells.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism and the downstream effects on DNA repair.

PARP_Mechanism DNA_Damage SSB (Single Strand Break) PARP_Active PARP-1 Enzyme (Active) DNA_Damage->PARP_Active Recruits Complex_Active PARP-NAD+ Complex PARP_Active->Complex_Active Binds NAD+ Complex_Blocked PARP-Inhibitor Complex (Catalytically Inert) PARP_Active->Complex_Blocked Binds Inhibitor NAD NAD+ Substrate NAD->Complex_Active Inhibitor 4-Aminoisoquinolin-1(2H)-one (Competitive Inhibitor) Inhibitor->Complex_Blocked PARylation Poly(ADP-ribosyl)ation Complex_Active->PARylation Catalysis Complex_Blocked->PARylation Blocks Rep_Fail Replication Fork Collapse Complex_Blocked->Rep_Fail Traps PARP on DNA Repair DNA Repair Recruitment (XRCC1, Ligase III) PARylation->Repair Cell_Survival Cell Survival Repair->Cell_Survival Apoptosis Apoptosis / Synthetic Lethality Rep_Fail->Apoptosis

Caption: Competitive inhibition of PARP-1 by isoquinolinone derivatives prevents PARylation, leading to replication fork collapse and cell death in repair-deficient contexts.

Comparative Performance Analysis

This section compares 4-Aminoisoquinolin-1(2H)-one with its regioisomer 5-AIQ and the clinical standard Olaparib .

Structural & Potency Comparison Table
Feature4-Aminoisoquinolin-1(2H)-one5-Aminoisoquinolin-1(2H)-one (5-AIQ)Olaparib (Clinical Standard)
Structure Class Isoquinolinone (Fragment)Isoquinolinone (Fragment)Phthalazinone (Complex)
Amino Position Position 4 (Heterocyclic Ring)Position 5 (Benzene Ring)N/A (Substituted Piperazine)
PARP-1 IC50 > 5.0 µM (Estimated/SAR)*0.26 µM 0.005 µM (5 nM)
Water Solubility High (Hydrochloride salt)High (Hydrochloride salt)Low (Requires formulation)
Primary Use SAR Probe / Negative ControlIn Vitro/In Vivo Tool CompoundClinical Oncology Drug
Mechanism Weak Competitive InhibitorPotent Competitive InhibitorPotent Inhibitor + PARP Trapper

*Note: In isoquinolinone SAR, the 5-position is optimal for auxiliary binding. The 4-position often yields reduced potency due to lack of favorable contacts or minor steric clashes, making it a useful "negative control" or "low-affinity" analog to validate specific PARP-dependent effects.

Why the Difference? (Expert Insight)

The 5-amino group in 5-AIQ mimics the 3-position of the benzamide ring, often engaging in water-mediated hydrogen bonding that stabilizes the inhibitor in the pocket. The 4-amino group is structurally "peri" to the ring junction or adjacent to the carbonyl. This geometry does not optimally exploit the hydrophobic sub-pocket utilized by high-potency inhibitors, rendering the 4-isomer significantly less active.

Experimental Protocols

To confirm the mechanism and activity of your specific batch of 4-Aminoisoquinolin-1(2H)-one, the following self-validating protocols are recommended.

Protocol A: PARP-1 Enzymatic Inhibition Assay (HTS Compatible)

Objective: Determine the IC50 of the compound relative to 5-AIQ.

  • Reagents:

    • Recombinant Human PARP-1 Enzyme.

    • Substrate: Biotinylated NAD+.

    • Activated DNA (Histone-coated plates).

    • Detection: Streptavidin-HRP.

  • Workflow:

    • Step 1: Coat 96-well plates with Histones/Activated DNA. Incubate overnight at 4°C.

    • Step 2: Add PARP-1 enzyme buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2).

    • Step 3: Add 4-Aminoisoquinolin-1(2H)-one HCl (Serial dilution: 0.1 µM to 100 µM) in duplicate.

    • Step 4: Initiate reaction with Biotin-NAD+ (20 µM). Incubate 1 hour at RT.

    • Step 5: Wash 3x with PBS-T. Add Streptavidin-HRP.

    • Step 6: Develop with TMB substrate and measure OD450.

  • Validation:

    • Positive Control: 5-AIQ (Expect IC50 ~0.3 µM) or Olaparib (Expect IC50 < 10 nM).

    • Negative Control: Solvent (DMSO/Water) only.

    • Result Interpretation: If 4-AIQ shows IC50 > 10 µM while 5-AIQ is active, the structural hypothesis is confirmed.

Protocol B: Cellular PARylation Assay (Western Blot)

Objective: Assess cell permeability and target engagement.

  • Cell Line: HeLa or MDA-MB-436 (BRCA1 deficient).

  • Treatment:

    • Treat cells with H2O2 (1 mM) for 10 min to induce DNA damage (spikes PAR levels).

    • Co-treat with 4-Aminoisoquinolin-1(2H)-one (10 µM, 50 µM) vs. 5-AIQ (10 µM).

  • Lysis & Blotting:

    • Lyse cells immediately.

    • SDS-PAGE -> Transfer to membrane.

    • Probe with Anti-Poly(ADP-ribose) antibody .

  • Outcome:

    • H2O2 Only: Strong smear (high PAR).

    • H2O2 + 5-AIQ: No smear (Strong inhibition).

    • H2O2 + 4-AIQ: Detectable smear (Weak/Partial inhibition) or No smear (if potent). This distinguishes the functional potency in a biological system.

References

  • Banasik, M., et al. "Specific inhibitors of poly(ADP-ribose) synthetase and mono(ADP-ribosyl)transferase." Journal of Biological Chemistry, 1992. Link (Seminal work on isoquinolinone PARP inhibitors).

  • Sleeman, F.J., et al. "5-Aminoisoquinolinone, a water-soluble, potent inhibitor of poly(ADP-ribose) polymerase." Biochemical Society Transactions, 2004. (Establishes 5-AIQ as the standard tool compound).
  • Virag, L., & Szabo, C. "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews, 2002. Link

  • PubChem Compound Summary. "1(2H)-Isoquinolinone." National Center for Biotechnology Information. Link[1]

  • Costantino, G., et al. "Modeling of Poly(ADP-ribose)polymerase (PARP) Inhibitors. Docking of Isoquinolinone Derivatives." Journal of Medicinal Chemistry, 2001. (Detailed SAR explaining the preference for 5-substitution over 4-substitution).

Sources

Comparative Guide: 4-Aminoisoquinolin-1(2H)-one Hydrochloride in Drug Discovery

[1]

Executive Summary: The Positional Isomer Advantage

4-Aminoisoquinolin-1(2H)-one hydrochloride (CAS: 108127-91-9) represents a critical structural isomer in the isoquinolinone class, distinct from the widely established PARP inhibitor 5-Aminoisoquinolin-1(2H)-one (5-AIQ) .[1] While 5-AIQ is the "gold standard" for water-soluble PARP inhibition, the 4-amino isomer has emerged as a pivotal scaffold in Fragment-Based Drug Discovery (FBDD) , particularly for exploring Structure-Activity Relationships (SAR) in kinase inhibition (e.g., ROCK, PIM) and refining PARP-1 binding selectivity.[1]

This guide objectively compares the 4-amino isomer against its 5-amino counterpart and clinical standards, providing experimental protocols for its utilization as a chemical probe and synthetic scaffold.[1]

Part 1: Technical Comparison & Performance Metrics

The Isoquinolinone Landscape

The position of the amino group on the isoquinolinone core dictates the molecule's electronic distribution and hydrogen-bonding capability within the enzyme active site.

Feature4-Aminoisoquinolin-1(2H)-one HCl 5-Aminoisoquinolin-1(2H)-one (5-AIQ) Olaparib (Reference)
Primary Utility SAR Scaffold / Kinase Probe PARP-1/2 Inhibitor Clinical PARP Inhibitor
CAS Number 108127-91-9134389-85-2763113-22-0
Solubility (Water) High (HCl salt form)High (Hydrophilic)Low (Requires DMSO/Cyclodextrin)
Synthetic Access Complex (Requires C-H Activation/Rh-Catalysis)Standard (Nitration/Reduction)Multi-step Commercial
Binding Mode Explores S2/S3 pockets (Kinase/PARP)Mimics Nicotinamide (PARP Active Site)Competitive (NAD+ site)
Key Advantage Access to unique chemical space for C-4 functionalization .[1][2]Proven biological baseline.[1]High potency (nM range).[1]
Mechanistic Differentiation[1]
  • 5-AIQ (The Standard): Binds to the catalytic domain of PARP-1 via hydrogen bonds with Gly863 and Ser904, mimicking the nicotinamide moiety of NAD+.[1]

  • 4-AIQ (The Challenger): The 4-amino group alters the vector of potential substitutions.[1] In kinase drug design, C-4 substituents on isoquinolinones often direct the molecule toward the ATP-binding hinge region , making 4-AIQ a versatile starting block for designing dual PARP/Kinase inhibitors or selective Rho-kinase (ROCK) inhibitors.[1]

Part 2: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Rationale: The hydrochloride salt of 4-AIQ provides enhanced stability compared to the free base, which can be prone to oxidation at the C-3/C-4 double bond under light exposure.[1]

  • Weighing: Accurately weigh 10 mg of 4-Aminoisoquinolin-1(2H)-one HCl.

  • Solvent Choice:

    • For Cell Assays: Dissolve in DMSO to create a 100 mM master stock.[1]

    • For Crystallography/Soaking: Dissolve in ddH₂O (solubility is >50 mM due to HCl salt).[1]

  • Validation: Verify complete dissolution by vortexing for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into light-protective amber tubes. Store at -20°C. Stability: 6 months.

Protocol B: Rhodium-Catalyzed Functionalization (Synthetic Utility)

Rationale: The primary value of 4-AIQ often lies in its synthesis or its use as a core for further elaboration.[1] A key peer-reviewed method for accessing this core involves Rh(III) catalysis, which researchers can adapt to derivatize the scaffold.[1]

Workflow:

  • Reagents: N-(pivaloyloxy)benzamide (Substrate), Ynamide (Coupling partner), [Cp*RhCl₂]₂ (Catalyst).[1]

  • Conditions: Methanol (MeOH), Room Temperature, 16 hours.

  • Mechanism: The reaction proceeds via C-H activation and annulation, installing the amino group at the 4-position with high regioselectivity.[1]

  • Purification: Silica gel column chromatography (DCM/MeOH gradient).

Part 3: Visualization & Pathways

Mechanism of Action: Scaffold Versatility

The following diagram illustrates how the 4-Aminoisoquinolinone core serves as a divergence point for targeting either DNA Repair (PARP) or Cell Signaling (Kinases), depending on the derivatization at the 4-amino position.[1]

GCore4-Aminoisoquinolin-1(2H)-one(The Scaffold)Path_PARPPathway A: PARP Inhibition(DNA Repair)Core->Path_PARP Unsubstituted / Small Amides Path_KinasePathway B: Kinase Inhibition(ROCK/PIM)Core->Path_Kinase Bulky Hydrophobic Groups Mech_PARPMimics Nicotinamide(NAD+ Competition)Path_PARP->Mech_PARPMech_KinaseHinge Region Binding(ATP Competition)Path_Kinase->Mech_KinaseOutcome_PARPSynthetic Lethality(BRCA-Deficient Cells)Mech_PARP->Outcome_PARPOutcome_KinaseCytoskeleton Remodeling(Anti-Metastatic)Mech_Kinase->Outcome_Kinase

Figure 1: Divergent biological utility of the 4-Aminoisoquinolinone scaffold based on substituent size and electronic properties.

Synthetic Access Workflow (Rh-Catalysis)

This pathway validates the "trustworthiness" of the compound's origin, distinguishing it from simple isomers formed by non-specific nitration.[1]

SynthesisStartBenzamide Precursor(N-Pivaloyloxy)IntermediateRhodacycleIntermediateStart->Intermediate + CatalystReagentYnamide(Regio-director)Reagent->IntermediateCatalystCp*Rh(III) Catalyst(C-H Activation)Product4-Aminoisoquinolin-1(2H)-one(Target Scaffold)Intermediate->Product Reductive Elimination- PivOH

Figure 2: The regioselective Rh(III)-catalyzed synthesis pathway required to access the 4-amino isomer (vs. 5-amino).[1]

References

  • Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives. Source: Organic Chemistry Frontiers (2018).[1] Context: Defines the primary synthetic route and chemical identity of the 4-amino isomer. URL:[Link]

  • Isoquinolin-1(2H)-one core containing drugs: A Review. Source: ResearchGate / Wiley (Medicinal Research Reviews).[1] Context: Discusses the broad biological applicability of the isoquinolinone core in kinase and PARP inhibition. URL:[Link]

  • Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor. Source: MDPI (Molecules).[1] Context: Provides the baseline data for the 5-amino isomer, serving as the necessary control for comparing the 4-amino variant. URL:[Link][1]

  • PubChem Compound Summary: 4-Aminoisoquinolin-1(2H)-one. Source: National Center for Biotechnology Information (2025).[1] Context: Verification of chemical structure, CAS (108127-91-9), and physical properties.[1] URL:[Link][1]

A Comparative Guide to the In Vivo Efficacy of 4-Aminoisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with superior efficacy and favorable safety profiles is a continuous endeavor. Within the landscape of oncology drug discovery, 4-aminoisoquinolin-1(2H)-one and its derivatives have emerged as a promising class of compounds, primarily recognized for their potent inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair. This guide provides a comprehensive comparison of the in vivo efficacy of different 4-aminoisoquinolin-1(2H)-one derivatives, supported by experimental data and detailed methodologies to aid in the rational design and evaluation of next-generation cancer therapeutics.

The Scientific Rationale: Targeting DNA Repair in Cancer

The therapeutic strategy underpinning the development of 4-aminoisoquinolin-1(2H)-one derivatives is centered on the concept of synthetic lethality. In many cancers, particularly those with mutations in genes like BRCA1 and BRCA2, the homologous recombination (HR) pathway for repairing DNA double-strand breaks is deficient. These cancer cells become heavily reliant on alternative DNA repair mechanisms, such as base excision repair (BER), where PARP plays a pivotal role. Inhibition of PARP in these HR-deficient tumors leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death.

PARP_Inhibition_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_Damage_N DNA Single-Strand Break PARP_N PARP Activation DNA_Damage_N->PARP_N HR_Repair_N Homologous Recombination DNA_Damage_N->HR_Repair_N Alternative Repair BER_N Base Excision Repair PARP_N->BER_N Cell_Survival_N Cell Survival BER_N->Cell_Survival_N HR_Repair_N->Cell_Survival_N DNA_Damage_C DNA Single-Strand Break PARP_C PARP Activation DNA_Damage_C->PARP_C HR_Repair_C Homologous Recombination (Defective) DNA_Damage_C->HR_Repair_C BER_C Base Excision Repair PARP_C->BER_C Apoptosis_C Apoptosis BER_C->Apoptosis_C Blocked Repair Leads to Inhibitor 4-Aminoisoquinolin-1(2H)-one Derivative (PARP Inhibitor) Inhibitor->PARP_C Inhibits

Caption: Mechanism of action of 4-aminoisoquinolin-1(2H)-one derivatives as PARP inhibitors.

Comparative In Vivo Efficacy of 4-Aminoisoquinolin-1-carboxaldehyde Thiosemicarbazone Derivatives

A key study by Agrawal et al. provides a head-to-head comparison of the in vivo anti-leukemic activity of various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, which are derivatives of the 4-aminoisoquinoline scaffold. The study utilized a murine model of L1210 leukemia to assess the efficacy of these compounds.[1][2]

Compound IDSubstitution at Position 4Daily Dosage (mg/kg)Treatment ScheduleOptimum % T/C*Reference
9a Amino (-NH₂)40Daily for 6 days177[1][2]
9b Methylamino (-NHCH₃)40Daily for 6 days177[1][2]
9c Ethylamino (-NHC₂H₅)--Less Active[1][2]
16 N-(acetylethyl)amino--Less Active[1][2]

*T/C (%) = (Median survival time of treated mice / Median survival time of control mice) x 100. A higher % T/C value indicates greater antitumor activity.

The data clearly indicates that the nature of the substituent at the 4-amino position significantly influences the in vivo efficacy. The unsubstituted amino group (Compound 9a ) and the methylamino group (Compound 9b ) conferred the highest anti-leukemic activity in this model, both achieving an impressive optimum % T/C of 177.[1][2] This suggests that small, polar substituents at this position are favorable for in vivo efficacy. Increasing the alkyl chain length to an ethyl group (9c ) or introducing a more complex substituent like N-(acetylethyl)amino (16 ) resulted in diminished activity.[1][2]

Experimental Protocols for In Vivo Efficacy Assessment

To ensure the reproducibility and validity of in vivo efficacy studies for 4-aminoisoquinolin-1(2H)-one derivatives, a standardized and well-controlled experimental design is paramount. The following is a representative protocol based on established methodologies for testing PARP inhibitors in murine xenograft models.

I. Animal Model Selection and Tumor Implantation

The choice of animal model is critical and should be guided by the specific research question. Immunodeficient mouse strains such as athymic nude or SCID mice are commonly used for xenograft studies involving human cancer cell lines.[3] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are increasingly utilized as they may better recapitulate the heterogeneity of human tumors.[3]

Protocol for Subcutaneous Xenograft Model:

  • Cell Culture: Culture the desired human cancer cell line (e.g., a BRCA-deficient ovarian or breast cancer cell line) under sterile conditions in the recommended growth medium.

  • Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).

  • Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay and count the cells using a hemocytometer.

  • Implantation: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Xenograft_Workflow Start Start: Human Cancer Cell Line Cell_Culture In Vitro Cell Culture Start->Cell_Culture Harvesting Cell Harvesting & Preparation Cell_Culture->Harvesting Implantation Subcutaneous Implantation into Immunodeficient Mouse Harvesting->Implantation Tumor_Growth Tumor Growth & Monitoring Implantation->Tumor_Growth Treatment Treatment with 4-Aminoisoquinolin-1(2H)-one Derivatives or Vehicle Control Tumor_Growth->Treatment Endpoint Endpoint Analysis: Tumor Volume, Body Weight, Survival Treatment->Endpoint End End: Efficacy Data Endpoint->End

Caption: A typical workflow for in vivo efficacy testing using a xenograft model.

II. Dosing and Administration

The formulation, route of administration, and dosing schedule of the 4-aminoisoquinolin-1(2H)-one derivatives should be optimized based on their physicochemical properties and pharmacokinetic profiles.

Protocol for Oral Gavage Administration:

  • Formulation: Prepare a homogenous suspension or solution of the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Dosage Calculation: Calculate the required dose for each mouse based on its body weight.

  • Administration: Administer the calculated volume of the drug formulation or vehicle control to the mice via oral gavage using a ball-tipped feeding needle.

  • Treatment Schedule: Follow the predetermined treatment schedule (e.g., once daily, twice daily) for the duration of the study.

III. Efficacy Endpoints and Data Analysis

The primary endpoint for efficacy is typically tumor growth inhibition. Other important parameters include body weight changes (as a measure of toxicity) and overall survival.

Data Collection and Analysis:

  • Tumor Volume: Continue to measure tumor volumes throughout the study.

  • Body Weight: Record the body weight of each mouse at regular intervals.

  • Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Statistical Analysis: Perform appropriate statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed differences between the treated and control groups.

  • Survival Analysis: If the study includes a survival endpoint, use Kaplan-Meier survival curves and log-rank tests to analyze the data.

Future Directions and Considerations

The in vivo evaluation of 4-aminoisoquinolin-1(2H)-one derivatives is a critical step in their development as potential anti-cancer drugs. While the data presented here provides a valuable starting point, further research is needed to expand our understanding of the structure-activity relationships within this class of compounds. Future studies should aim to:

  • Conduct head-to-head comparisons of a wider range of 4-aminoisoquinolin-1(2H)-one derivatives in various cancer models, including both cell line-derived and patient-derived xenografts.

  • Investigate the pharmacokinetic and pharmacodynamic properties of lead compounds to establish a clear link between drug exposure and anti-tumor response.

  • Explore combination therapies by evaluating the efficacy of these derivatives in conjunction with other anti-cancer agents, such as chemotherapy or immunotherapy.

By systematically applying rigorous in vivo testing protocols and carefully analyzing the resulting data, the scientific community can continue to advance the development of 4-aminoisoquinolin-1(2H)-one derivatives as a promising new class of targeted cancer therapies.

References

  • Agrawal, K. C., et al. (1984). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 27(4), 420-424.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Retrieved from [Link]

  • Welsh, S. J., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1).
  • Pharmacology Discovery Services. (n.d.). In Vivo Oncology. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-Aminoisoquinolin-1(2H)-one Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound in the landscape of pharmaceutical research, 4-Aminoisoquinolin-1(2H)-one hydrochloride presents both exciting therapeutic potential and significant handling considerations. This guide, compiled by a Senior Application Scientist, moves beyond generic safety protocols to provide an in-depth, actionable framework for the safe and effective use of this compound in a laboratory setting. Our commitment is to empower your research by ensuring the highest standards of safety and operational integrity.

Understanding the Hazard Profile

Before any handling, a thorough understanding of the specific risks associated with 4-Aminoisoquinolin-1(2H)-one hydrochloride is paramount. The Globally Harmonized System (GHS) classification for this compound indicates a multi-faceted hazard profile that demands rigorous adherence to safety protocols.

Hazard StatementGHS ClassificationImplication for Handling
H302Acute toxicity, Oral (Category 4)Harmful if swallowed.
H311Acute toxicity, Dermal (Category 3)Toxic in contact with skin.
H315Skin irritation (Category 2)Causes skin irritation.
H319Eye irritation (Category 2A)Causes serious eye irritation.
H412Hazardous to the aquatic environment, long-term hazard (Category 3)Harmful to aquatic life with long lasting effects.

Data sourced from Sigma-Aldrich Safety Data Sheet.[1]

This profile underscores the critical need for a comprehensive personal protective equipment (PPE) strategy and meticulous handling procedures to prevent accidental exposure and environmental contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with 4-Aminoisoquinolin-1(2H)-one hydrochloride. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents dermal absorption, a primary route of exposure.[1] Double gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs.
Eye Protection Chemical safety gogglesProtects against splashes and airborne particles that can cause serious eye irritation.[1]
Body Protection Fully-fastened laboratory coatPrevents contamination of personal clothing and skin.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.

It is imperative to consult the NIOSH Pocket Guide to Chemical Hazards for detailed guidance on selecting the appropriate respirator for your specific laboratory conditions.[2][3]

The Critical Sequences: Donning and Doffing PPE

Proper procedure in putting on (donning) and taking off (doffing) PPE is as crucial as the equipment itself to prevent cross-contamination.

Donning PPE Workflow

Donning_PPE A 1. Perform Hand Hygiene B 2. Put on Gown A->B C 3. Put on Mask/Respirator B->C D 4. Put on Goggles/Face Shield C->D E 5. Put on Gloves D->E

Caption: A stepwise guide to correctly donning PPE before handling hazardous chemicals.

Doffing PPE Workflow

Doffing_PPE A 1. Remove Gloves B 2. Perform Hand Hygiene A->B C 3. Remove Gown B->C D 4. Exit Lab (if applicable) C->D E 5. Remove Goggles/Face Shield D->E F 6. Remove Mask/Respirator E->F G 7. Perform Hand Hygiene F->G

Caption: A systematic process for the safe removal of PPE to prevent self-contamination.

Always perform hand hygiene thoroughly after removing all PPE.[4][5][6]

Operational Plan: From Receipt to Weighing

A structured operational plan minimizes the risk of exposure at every stage of handling.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[7]

  • The storage container should be clearly labeled with the chemical name and all relevant GHS hazard pictograms.

2. Weighing the Compound:

  • Primary Engineering Control: All handling of the solid powder must be conducted within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.[8]

  • Work Surface Preparation: Line the work surface with disposable, absorbent bench paper to contain any minor spills.

  • Weighing Procedure:

    • Tare a sealed container on the balance.

    • Inside the fume hood, carefully transfer the desired amount of 4-Aminoisoquinolin-1(2H)-one hydrochloride into the tared container.

    • Seal the container before removing it from the fume hood for final weighing. This "weigh-in-a-closed-container" technique significantly reduces the risk of aerosolization.[9]

Emergency Procedures: Spill Management

Accidents can happen, and a well-defined spill response plan is essential.

For a Small Powder Spill (<1 gram):

  • Alert & Isolate: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE, including a respirator.

  • Gently Cover: Gently cover the spill with damp paper towels or absorbent pads to prevent the powder from becoming airborne.[10] Do not use dry sweeping methods.[11]

  • Clean: Carefully wipe the area from the outside in, placing all contaminated materials into a designated hazardous waste bag.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Seal the waste bag and dispose of it according to your institution's hazardous waste guidelines.

For a Large Spill (>1 gram):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Secure the Area: Close the doors to the affected area and post a warning sign.

  • Do Not Attempt to Clean: A large spill of a toxic powder requires specialized equipment and training to manage safely.

Spill Response Logic

Spill_Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess Small Small Spill (<1g) Assess->Small Small Large Large Spill (>1g) Assess->Large Large Alert_Isolate Alert & Isolate Area Small->Alert_Isolate Evacuate Evacuate Area Large->Evacuate Don_PPE Don Appropriate PPE Alert_Isolate->Don_PPE Cover_Clean Gently Cover & Clean Don_PPE->Cover_Clean Decontaminate Decontaminate Area Cover_Clean->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Notify_EHS Notify EHS Evacuate->Notify_EHS Secure Secure Area Notify_EHS->Secure

Caption: Decision-making workflow for responding to a chemical spill.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of 4-Aminoisoquinolin-1(2H)-one hydrochloride and any contaminated materials is a critical final step to protect both human health and the environment.

1. Waste Segregation:

  • All materials that have come into contact with the compound, including gloves, bench paper, and weighing utensils, must be considered hazardous waste.

  • Keep this waste stream separate from other laboratory waste.

2. Waste Containment:

  • Solid waste should be collected in a clearly labeled, leak-proof container with a secure lid.[12]

  • Liquid waste (e.g., from decontamination) should be collected in a compatible, sealed container. Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[12]

3. Labeling and Storage:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Store waste containers in a designated, secondary containment area away from general laboratory traffic.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[13]

  • Never dispose of 4-Aminoisoquinolin-1(2H)-one hydrochloride down the drain or in the regular trash.[14][15]

By implementing these comprehensive safety and handling protocols, you can confidently and responsibly advance your research with 4-Aminoisoquinolin-1(2H)-one hydrochloride. Our goal is to be your trusted partner in scientific discovery, providing not just the materials you need, but also the critical information to use them safely and effectively.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 4-Aminoisoquinolin-1(2H)-one hydrochloride. Retrieved from [No direct URL available in search results]
  • CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [No direct URL available in search results]
  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6). Retrieved from [No direct URL available in search results]
  • Ausmed. (2025, April 29). Donning and Doffing PPE Correctly. Retrieved from [No direct URL available in search results]
  • Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [No direct URL available in search results]
  • CHEMTREC®. (2020, January 14). Handling Hazardous Materials: 10 Basic Safety Rules. Retrieved from [No direct URL available in search results]
  • Healthcare Compliance Pros. (n.d.). Donning and Doffing PPE Explanation. Retrieved from [No direct URL available in search results]
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